molecular formula C10H14N2 B1425885 (S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine CAS No. 294196-07-9

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Cat. No.: B1425885
CAS No.: 294196-07-9
M. Wt: 162.23 g/mol
InChI Key: HWCKTLUUWDOMTP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine is a chiral amine belonging to the pharmaceutically important 2,3,4,5-tetrahydro-1H-benzazepine class of nitrogen heterocycles . This compound serves as a critical synthetic intermediate and valuable scaffold in medicinal chemistry and drug discovery research. analogs have been extensively explored for their biological activity, particularly as ligands for central nervous system (CNS) targets . For instance, related benzazepine structures have been developed for imaging GluN2B-containing NMDA receptors in the brain, highlighting the significance of this core structure in neuroscience research . This product is offered with comprehensive analytical data to ensure identity and purity. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound for exploratory synthesis, as a building block in the development of novel bioactive molecules, or for pharmacological profiling.

Properties

IUPAC Name

(5S)-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,12H,3,5,7,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCKTLUUWDOMTP-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2NC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717004
Record name (5S)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294196-07-9
Record name (5S)-2,3,4,5-Tetrahydro-1H-1-benzazepin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Lynchpin of Potency and Selectivity: A Technical Guide to the Structure-Activity Relationship of 5-Amino-Benzazepine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzazepine scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds. Among its numerous derivatives, the 5-amino-benzazepine core has emerged as a critical pharmacophore, offering a versatile platform for the development of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-amino-benzazepine scaffolds. By dissecting the influence of substitutions at the 5-amino group, the aromatic ring, and the azepine ring, this guide illuminates the key structural determinants for achieving desired pharmacological profiles. We will explore the causal relationships behind experimental design choices, present detailed experimental protocols for synthesis and evaluation, and utilize data-rich tables and illustrative diagrams to provide a holistic understanding of this important chemical scaffold for drug discovery.

Introduction: The Strategic Importance of the 5-Amino Group

The benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, provides a three-dimensional architecture that can effectively interact with a variety of biological macromolecules. The introduction of an amino group at the 5-position significantly alters the electronic and steric properties of the scaffold, creating a pivotal point for molecular recognition. This amino group can act as a hydrogen bond donor and acceptor, a site for polar interactions, and a handle for introducing a wide range of substituents to probe the chemical space of a target's binding pocket. The strategic placement of this functional group often dictates the potency, selectivity, and pharmacokinetic properties of the resulting compounds, making the 5-amino-benzazepine scaffold a subject of intense investigation in modern drug discovery.[1]

This guide will navigate the intricate SAR of 5-amino-benzazepine derivatives, focusing on their application as modulators of key biological targets, including G-protein coupled receptors (GPCRs) and kinases. We will delve into the synthetic strategies employed to generate these diverse analogs and the bioassays utilized to elucidate their pharmacological effects.

Synthetic Strategies: Building the 5-Amino-Benzazepine Core

The construction of the 5-amino-benzazepine scaffold and its derivatives is a critical aspect of exploring its SAR. A variety of synthetic routes have been developed, each with its own advantages in terms of efficiency, versatility, and stereocontrol.

One-Pot Multibond Forming Process for 5-Amino-2,5-dihydro-1H-benzo[b]azepines

A highly efficient method for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines involves a one-pot multibond forming process.[2][3] This strategy provides rapid access to a range of derivatives for SAR studies. The general workflow is outlined below:

Synthetic_Workflow A 2-Iodoaniline B Mizoroki-Heck Coupling (E)-(2-allylamino)cinnamyl alcohol A->B C Trichloroacetimidate Formation B->C D One-pot Overman Rearrangement & Ring-Closing Metathesis (RCM) C->D E 5-Amino-2,5-dihydro-1H-benzo[b]azepine D->E

Figure 1: General workflow for the synthesis of 5-amino-2,5-dihydro-1H-benzo[b]azepines.

Experimental Protocol: Synthesis of a Generic 5-Amino-2,5-dihydro-1H-benzo[b]azepine [3]

  • Mizoroki-Heck Coupling: To a solution of 2-iodoaniline in a suitable solvent, add a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), a base (e.g., K2CO3), and an appropriate allyl alcohol. Heat the mixture to effect the coupling reaction, yielding the (E)-(2-allylamino)cinnamyl alcohol.

  • Trichloroacetimidate Formation: Treat the resulting alcohol with trichloroacetonitrile in the presence of a catalytic amount of a strong base (e.g., DBU) to form the corresponding allylic trichloroacetimidate.

  • One-Pot Overman Rearrangement and RCM: In a single reaction vessel, subject the trichloroacetimidate to thermal Overman rearrangement conditions. Following the rearrangement, introduce a ruthenium-based ring-closing metathesis catalyst (e.g., Grubbs' second-generation catalyst) to facilitate the cyclization, affording the desired 5-amino-2,5-dihydro-1H-benzo[b]azepine.

This protocol's self-validating nature lies in the sequential, well-established transformations that can be monitored by standard analytical techniques (TLC, LC-MS, NMR) at each stage, ensuring the integrity of the intermediates and the final product.

Structure-Activity Relationship at Key Biological Targets

The versatility of the 5-amino-benzazepine scaffold is evident in its ability to be tailored to interact with a diverse array of biological targets. The following sections will explore the SAR of these compounds in the context of specific target families.

5-Amino-Benzazepine Derivatives as Serotonin Receptor Modulators

Serotonin (5-HT) receptors, a family of GPCRs, are crucial targets for the treatment of various central nervous system disorders.[4][5] Benzazepine derivatives have been extensively investigated as 5-HT receptor ligands, and the introduction of a 5-amino group provides a key interaction point.[6]

A study on a series of benzazepine derivatives as 5-HT2C receptor agonists revealed important SAR insights. While this study did not focus exclusively on 5-amino derivatives, it highlighted the importance of substitutions on the benzazepine core for achieving selectivity and potency. For instance, the introduction of chloro substituents at the 6- and 7-positions of the benzazepine ring was found to be crucial for potent 5-HT2C receptor agonism.[6]

Key SAR Observations for Benzazepine-based 5-HT2C Agonists:

PositionSubstitutionEffect on 5-HT2C Agonist ActivityReference
C6, C7DichloroPotent agonism[6]
N3UnsubstitutedTolerated[6]

This table summarizes general trends observed in the cited literature and should be a starting point for more specific SAR exploration of 5-amino analogs.

The causality behind these observations lies in the specific interactions between the ligand and the receptor's binding pocket. The electron-withdrawing nature of the chlorine atoms likely influences the electronic distribution of the aromatic ring, enhancing its interaction with key residues in the 5-HT2C receptor.

5-Amino-Benzazepine Scaffolds as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The 5-amino-benzazepine scaffold has been explored as a template for the design of kinase inhibitors. For instance, derivatives of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide have been identified as potent and highly selective ZAP-70 kinase inhibitors.[7] ZAP-70 is a critical signaling molecule in T-cells, making it an attractive target for autoimmune diseases.

Kinase_Inhibitor_SAR A 5-Amino-Benzazepine Scaffold B Introduction of Imidazo[1,2-c]pyrimidine at 5-Amino Position A->B Enhances Kinase Binding C Substitution on Benzyl Group B->C Fine-tunes Potency & Selectivity D Potent & Selective ZAP-70 Kinase Inhibitor C->D

Sources

Therapeutic Potential of Tetrahydrobenzazepine Amines in Vasopressin Antagonism

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The dysregulation of the neurohypophysial hormone arginine vasopressin (AVP) is a key pathological driver in fluid-overload states such as hyponatremia and congestive heart failure. AVP exerts its effects through three G protein-coupled receptor subtypes: V1a, V1b, and V2. Antagonism of these receptors, particularly the V2 receptor, presents a compelling therapeutic strategy to induce aquaresis—the excretion of solute-free water. The tetrahydrobenzazepine chemical scaffold has emerged as a privileged structure in medicinal chemistry, offering a robust framework for developing potent and selective vasopressin receptor antagonists. This technical guide provides an in-depth exploration of the therapeutic rationale, mechanism of action, structure-activity relationships, and critical preclinical evaluation workflows for tetrahydrobenzazepine amine-based vasopressin antagonists.

The Rationale for Vasopressin Antagonism

Arginine vasopressin, also known as antidiuretic hormone (ADH), is a nonapeptide hormone synthesized in the hypothalamus and released from the posterior pituitary.[1] Its primary physiological roles are the regulation of water homeostasis and vascular tone.[2][3] The release of AVP is tightly controlled, primarily by plasma osmolality and blood volume.[4][5]

In several pathological conditions, AVP secretion becomes non-osmotically and inappropriately elevated.[6]

  • Congestive Heart Failure (CHF): In CHF, reduced cardiac output leads to arterial underfilling, which is sensed by baroreceptors as hypovolemia. This triggers a sustained, non-osmotic release of AVP, leading to water retention, increased preload, and worsening congestion.[6][7] Hyponatremia in CHF patients is a strong predictor of increased morbidity and mortality.[7]

  • Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH): This condition is characterized by excessive AVP release, leading to water retention and dilutional hyponatremia.[8]

  • Polycystic Kidney Disease (PKD): AVP, acting through the V2 receptor and subsequent cAMP signaling, has been shown to promote cyst growth in autosomal dominant PKD.[8]

Directly antagonizing the action of AVP at its receptors offers a targeted mechanism to counteract these pathological effects. Unlike conventional diuretics that increase sodium excretion, vasopressin antagonists, particularly V2-selective agents, induce "aquaresis," the electrolyte-sparing excretion of free water.[9] This makes them a highly attractive therapeutic class for treating euvolemic and hypervolemic hyponatremia.[1][10]

The Molecular Targets: Vasopressin Receptor Subtypes

The actions of AVP are mediated by three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b (also known as V3), and V2.[11] Understanding their distinct signaling pathways and physiological roles is fundamental to designing targeted antagonists.

  • V1a Receptor: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes.[4][12] Activation of the V1a receptor couples to Gq/11 proteins, stimulating the phospholipase C (PLC) pathway. This leads to an increase in intracellular calcium (Ca2+), resulting in vasoconstriction, platelet aggregation, and glycogenolysis.[2][13][14]

  • V1b (V3) Receptor: Mainly found in the anterior pituitary gland, where it regulates the release of adrenocorticotropic hormone (ACTH).[2][13] Like the V1a receptor, it signals through the Gq/PLC/Ca2+ pathway.[2]

  • V2 Receptor: Predominantly expressed on the basolateral membrane of the principal cells in the kidney's collecting ducts.[1][13][15] The V2 receptor couples to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This cAMP surge activates Protein Kinase A (PKA), which promotes the translocation and insertion of aquaporin-2 (AQP2) water channels into the apical membrane, dramatically increasing water reabsorption.[1][5]

The choice of targeting V2 alone or in combination with V1a depends on the therapeutic indication. Selective V2 antagonism is the primary mechanism for treating hyponatremia, while combined V1a/V2 antagonism could offer additional benefits in conditions like heart failure by reducing both fluid overload (V2 blockade) and vascular resistance (V1a blockade).[4][16]

Vasopressin_Signaling cluster_V1a V1a Receptor Pathway cluster_V2 V2 Receptor Pathway AVP1 AVP V1a V1a Receptor AVP1->V1a Gq Gq Protein V1a->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC V1a_Effect Vasoconstriction Platelet Aggregation Ca_PKC->V1a_Effect AVP2 AVP V2 V2 Receptor (Kidney Collecting Duct) AVP2->V2 Gs Gs Protein V2->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA AQP2 AQP2 Channel Translocation PKA->AQP2 V2_Effect Water Reabsorption (Antidiuresis) AQP2->V2_Effect

Caption: Simplified signaling pathways for V1a and V2 vasopressin receptors.

Tetrahydrobenzazepine Amines: A Privileged Scaffold for Vasopressin Antagonism

The benzazepine core structure is a well-established "privileged scaffold" in medicinal chemistry, capable of providing ligands for a diverse range of biological targets.[17] The tetrahydrobenzazepine framework, in particular, offers a three-dimensional structure that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. Several non-peptide vasopressin antagonists, including the clinically approved drug Tolvaptan, are based on a benzazepine or a related azepine core.[7][18]

Tetrahydrobenzazepine amines represent a versatile class of compounds within this family. The core structure allows for systematic modifications at several key positions to modulate receptor affinity and subtype selectivity.

Caption: Key modification points on a generalized tetrahydrobenzazepine scaffold.

The rationale for focusing on this scaffold is supported by extensive structure-activity relationship (SAR) studies on related compounds, which have shown that modifications to the amide portion and substitutions on the aromatic ring can dramatically influence receptor selectivity (V2 vs. V1a) and oral bioavailability.[16][19][20]

Pharmacology and Structure-Activity Relationships (SAR)

The primary mechanism of action for these compounds is competitive antagonism at the vasopressin receptors. They bind to the receptor but do not elicit the conformational change required for G-protein activation, thereby blocking the binding and subsequent signaling of endogenous AVP.[21]

SAR studies on related thienoazepine and benzazepine derivatives have yielded critical insights:

  • The N-Aroyl Moiety: The nature of the acyl group attached to the azepine nitrogen is a primary determinant of potency. An N-[4-(carbonyl)phenyl]benzamide structure is often found in potent antagonists.[19]

  • Aromatic Substitutions: Substitutions on the terminal benzamide ring, particularly at the 2-position, can significantly enhance potency and influence selectivity.[19]

  • Azepine Ring Modifications: Changes to the seven-membered azepine ring can alter the compound's conformational flexibility and its kinetic properties, such as receptor residence time.[22] Longer residence time has been correlated with improved in vivo efficacy in some antagonist series.[22]

The following table summarizes representative data for vasopressin antagonists, illustrating how structural changes impact receptor affinity and selectivity.

Compound Core Scaffold Key Structural Feature V2 Ki (nM) V1a Ki (nM) Selectivity (V1a Ki / V2 Ki) Reference
Tolvaptan BenzazepineSelective for V21.441~29[18][21]
Conivaptan BenzazepineDual V1a/V2 antagonist0.430.22~0.5[4]
Compound 1 (JTV-605) ThienoazepineDual V1a/V2 antagonist0.610.77~1.3[16]
BDBM50137949 ThienoazepineV2 selective analog10>1000>100[23]

Note: Ki values are indicative and can vary based on assay conditions. This table is for comparative purposes.

Preclinical Evaluation Workflow: A Methodological Guide

A rigorous, systematic evaluation is essential to identify and advance promising clinical candidates from a chemical series. The workflow progresses from high-throughput in vitro screening to more complex in vivo efficacy models.

Caption: A standard preclinical workflow for evaluating vasopressin antagonists.
In Vitro Characterization

Protocol 1: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of a test compound for each vasopressin receptor subtype (V1a, V2). This is a foundational experiment to establish potency.

  • Methodology:

    • Membrane Preparation: Harvest cell membranes from cell lines stably overexpressing a single human vasopressin receptor subtype (e.g., HEK293-hV2R).[24]

    • Competition Binding: Incubate a fixed concentration of a suitable radioligand (e.g., [3H]Arginine Vasopressin) with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound.

    • Separation: Rapidly separate bound from free radioligand via vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.[24]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.[25]

Protocol 2: Functional Antagonism Assay (cAMP Measurement for V2)

  • Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit AVP-stimulated intracellular signaling.

  • Causality: While binding assays measure affinity, functional assays confirm that this binding translates into a biological blockade. For the V2 receptor, this is most directly measured by inhibiting cAMP production.[15]

  • Methodology:

    • Cell Culture: Plate cells expressing the human V2 receptor (e.g., CHO-hV2R or HeLa-hV2R) in multi-well plates.[18][26]

    • Incubation: Pre-incubate the cells with increasing concentrations of the test antagonist for a defined period.

    • Stimulation: Add a fixed concentration of AVP (typically an EC80 concentration to ensure a robust signal) to stimulate cAMP production.

    • Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable method, such as a competitive immunoassay (ELISA) or a biosensor-based assay (e.g., GloSensor™).[26]

    • Data Analysis: Plot the cAMP response against the log concentration of the antagonist to determine the IC50 value.

In Vivo Pharmacodynamic and Efficacy Models

Protocol 3: Aquaretic Effect in Normovolemic Rats

  • Objective: To assess the in vivo V2 receptor blockade by quantifying the diuretic and aquaretic response.

  • Methodology:

    • Animal Model: Use normally hydrated Sprague-Dawley rats.[3]

    • Administration: Administer the test compound or vehicle via the intended clinical route (typically oral gavage).

    • Urine Collection: Place animals in metabolic cages and collect urine at specified time points (e.g., 0-4h, 4-8h, 8-24h post-dose).[3]

    • Measurements: For each collection period, measure the total urine volume. Analyze urine samples for osmolality (using an osmometer) and electrolyte concentrations (Na+, K+).

    • Endpoint Analysis: A successful V2 antagonist will cause a significant increase in urine volume and a corresponding decrease in urine osmolality, with minimal change in total sodium excretion (natriuresis).[27]

Protocol 4: Model of Hyponatremia (SIADH)

  • Objective: To evaluate the therapeutic efficacy of the antagonist in correcting established hyponatremia.

  • Causality: This disease-relevant model provides direct proof-of-concept for the primary clinical indication.

  • Methodology:

    • Model Induction: Induce a state of SIADH in mice or rats by continuous subcutaneous infusion of the V2-selective agonist desmopressin (dDAVP) via an osmotic minipump. This leads to water retention and a drop in serum sodium.[3]

    • Confirmation: Monitor serum sodium levels daily to confirm the development of hyponatremia (e.g., serum Na+ < 130 mmol/L).[3]

    • Treatment: Once hyponatremia is established, administer the test antagonist or vehicle.

    • Blood Sampling: Collect small blood samples via a suitable route (e.g., tail vein) at baseline and several time points post-dose (e.g., 4, 8, 24 hours).

    • Endpoint Analysis: Analyze serum sodium concentrations. An effective antagonist will produce a dose-dependent increase in serum sodium, returning it towards the normal range.[3]

Therapeutic Landscape and Future Directions

The clinical approval of vaptans, such as Tolvaptan, has validated vasopressin V2 receptor antagonism as a therapeutic strategy for hyponatremia.[12] Clinical trials have consistently shown that these agents effectively raise serum sodium levels in patients with hypervolemic and euvolemic hyponatremia.[4][18] However, large-scale outcome trials in heart failure, such as the EVEREST trial for tolvaptan, did not demonstrate a benefit in long-term mortality or HF-related rehospitalizations, despite effectively managing fluid status.[12][28] Additionally, concerns regarding the potential for liver injury with long-term use of some vaptans exist.[12]

This landscape presents a clear opportunity for next-generation antagonists based on scaffolds like tetrahydrobenzazepine amines. The key objectives for future research and development include:

  • Optimizing Selectivity: Fine-tuning the V2/V1a selectivity profile to match the target indication. A highly V2-selective agent may be optimal for SIADH, whereas a balanced dual antagonist might be superior for CHF.

  • Improving Pharmacokinetic and Safety Profiles: Developing compounds with optimized metabolic stability, reduced potential for drug-drug interactions (e.g., via CYP3A4), and a lower risk of off-target toxicities.[6]

  • Leveraging Binding Kinetics: Systematically exploring structure-kinetic relationships to develop antagonists with prolonged receptor residence time, which may translate to more durable pharmacodynamic effects and improved in vivo efficacy.[22]

Conclusion

The antagonism of vasopressin receptors remains a highly promising therapeutic avenue for a range of clinical disorders driven by fluid imbalance. The tetrahydrobenzazepine amine scaffold provides a chemically tractable and pharmacologically validated foundation for the design of novel antagonists. By integrating rational drug design with a rigorous preclinical evaluation workflow—encompassing detailed in vitro characterization of affinity, function, and kinetics, followed by robust in vivo pharmacodynamic and disease model testing—drug development professionals can effectively identify and advance superior clinical candidates. The ultimate goal is to develop therapies that not only correct the physiological imbalance of hyponatremia but also improve long-term clinical outcomes for patients with challenging conditions like congestive heart failure.

References

  • Dr.Oracle. (2025, May 27). What are the types of vasopressin (antidiuretic hormone) receptors?
  • Cho, H., et al. (2004). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydro-4H-thieno[3,2-b]azepine derivatives: novel arginine vasopressin antagonists. PubMed.
  • Koshimizu, T. A., et al. (2012). Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems. Physiological Reviews.
  • Ye, X. Y., et al. (2020). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates. PMC.
  • ResearchGate. (n.d.). Contribution of vasopressin and vasopressin receptor type V1a and V2 in...
  • Wikipedia. (n.d.). Vasopressin receptor.
  • Hosy, E., et al. (1999). V1a- and V2-type vasopressin receptors mediate vasopressin-induced Ca2+ responses in isolated rat supraoptic neurones. PubMed.
  • Gattone, V. H., et al. (2006). Tolvaptan, an orally active vasopressin V(2)-receptor antagonist - pharmacology and clinical trials. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Preclinical Administration of Vasopressin Antagonists.
  • ResearchGate. (n.d.). Summary of vasopressin receptor antagonists 'vaptans' in preclinical studies.
  • ACS Publications. (2022, March 3). Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates | Organic Letters.
  • Vaskevich, A., et al. (2015). Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes. PubMed.
  • Slideshare. (n.d.). Vasopressin agonista and antagonist.
  • Lee, H. J., et al. (2021). Vasopressin Receptor Antagonist, Tolvaptan, for Treating Hyponatremia in Patients with Heart Failure. Cardiovascular Prevention and Pharmacotherapy.
  • ACS Publications. (2026, January 23). Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals | The Journal of Organic Chemistry.
  • Ambrosy, A. A., et al. (2011). Tolvaptan for the treatment of heart failure: a review of the literature. Expert Opinion on Pharmacotherapy.
  • ResearchGate. (n.d.). Results of clinical trials on the effects of vasopressin receptor...
  • ResearchGate. (2012, April 15). (PDF) Vasopressin receptor antagonists and their role in clinical medicine.
  • Patel, A. D., et al. (2007). Hyponatremia and vasopressin antagonism in congestive heart failure. PubMed.
  • Gheorghiade, M., et al. (2008). Arginine Vasopressin Antagonists for the Treatment of Heart Failure and Hyponatremia. Circulation.
  • Deranged Physiology. (2023, December 21). Pharmacology of vasopressin and its analogues.
  • Felker, G. M., et al. (2015). Tolvaptan in Patients Hospitalized With Acute Heart Failure. Circulation.
  • BenchChem. (2025). Specificity Analysis of Arginine-Vasopressin (AVP) Analogues: A Comparative Guide.
  • Thibonnier, M., et al. (n.d.). The Human V 3 Pituitary Vasopressin Receptor: Ligand Binding Profile and Density-Dependent Signaling Pathways. Oxford Academic.
  • Ogawa, H., et al. (2000). The synthesis and vasopressin (AVP) antagonist activity of a novel series of N-aroyl-2,4,5,6-tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepines. PubMed.
  • Catellani, M., et al. (2018). Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. PMC.
  • Ino, D., et al. (2024). A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels. PMC.
  • Leng, G., & Sabatier, N. (n.d.). Measuring Oxytocin and Vasopressin: Bioassays, Immunoassays and Random Numbers. The Journal of Neuroendocrinology.
  • Imai, N., et al. (2023). Hyponatremia Associated with Congestive Heart Failure: Involvement of Vasopressin and Efficacy of Vasopressin Receptor Antagonists. MDPI.
  • BindingDB. (n.d.). Ki Summary.
  • van der Woude, L. C., et al. (2023). Structure-Affinity and Structure-Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists. PubMed.
  • Asano, T., et al. (2009). Synthesis and structure-activity relationships of amide derivatives of (4,4-difluoro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-ylidene)acetic acid as selective arginine vasopressin V2 receptor agonists. PubMed.
  • Oh, Y. K. (n.d.). Vasopressin and vasopressin receptor antagonists. SciSpace.
  • Buku, A., & Gazis, D. (1990). Probes for vasopressin receptors. Attachment of affinity and fluorescent groups in vasopressin. PubMed.
  • Wikipedia. (n.d.). Vasopressin receptor antagonist.
  • Ho, C. C., et al. (n.d.). The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia. Frontiers.
  • Oh, Y. K. (n.d.). Vasopressin and Vasopressin Receptor Antagonists. PMC - NIH.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Tolvaptan?
  • Dr.Oracle. (2025, May 27). What is the mechanism of action of Tolvaptan (Vasopressin V2 receptor antagonist)?

Sources

Technical Guide: (S)-Benzazepin-5-amine in Serotonin Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of (S)-benzazepin-5-amine (specifically (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine ) and its structural analogs in serotonin receptor modulation.

Executive Summary

(S)-Benzazepin-5-amine (CAS: 294196-07-9 ) represents a privileged chiral scaffold in medicinal chemistry. While chemically distinct from the well-known 3-benzazepine class of serotonin agonists (e.g., Lorcaserin), the 1-benzazepin-5-amine core serves as a critical conformationally restricted mimetic of the tryptamine side chain.

This guide analyzes the compound's utility as a pharmacophore for mapping the 5-HT (Serotonin) receptor binding pocket, its role as a chiral building block for GPCR ligand libraries, and its differentiation from the 3-benzazepine class. We explore the causality between its rigid bicyclic structure and its selectivity profile against 5-HT2A, 5-HT2C, and 5-HT6 receptors.

Chemical Identity & Pharmacophore Analysis[1]

Structural Definition

The term "(S)-benzazepin-5-amine" in this context refers to (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine .

  • Core Scaffold: 1-Benzazepine (Benzo[b]azepine).

  • Chirality: The (S)-enantiomer at the C5 position carries the primary amine.

  • Pharmacophoric Relevance: The C5-amine is constrained in a 7-membered ring fused to a benzene ring, locking the nitrogen atom in a specific spatial orientation relative to the aromatic centroid.

The "Conformationally Restricted Tryptamine" Hypothesis

Serotonin (5-HT) binds to its receptors via an indole ring (aromatic interaction) and an ethylamine side chain (ionic interaction with Aspartate in TM3).

  • Flexible: Serotonin is highly flexible, allowing it to bind to 14 different receptor subtypes.

  • Restricted: In (S)-benzazepin-5-amine, the "ethylamine" chain is embedded within the azepine ring.

    • Distance: The distance between the aromatic center and the basic nitrogen is fixed (~5.0–5.5 Å), mimicking the gauche or trans conformation of serotonin required for specific receptor activation.

    • Selectivity: This rigidification reduces entropic penalty upon binding and can exclude the molecule from receptor subtypes that require a different rotamer of the side chain.

Table 1: Structural Comparison of Serotonin Modulators

FeatureSerotonin (5-HT)(S)-Benzazepin-5-amine (1-Benz)Lorcaserin (3-Benz)
Core IndoleBenzo[b]azepineBenzo[d]azepine
Amine Position Ethylamine side chainC5 (Primary amine on ring)N3 (Secondary amine in ring)
Conformation FlexibleRigid (C5 constrained)Rigid (N3 constrained)
Primary Target Non-selective (5-HT1-7)GPCR Libraries / V2 / 5-HT5-HT2C Agonist
Chirality Achiral(S)-Enantiomer Active(R)-Enantiomer Active

Mechanism of Action: Serotonin Receptor Modulation[2][3][4]

Binding Pocket Interactions

The (S)-benzazepin-5-amine scaffold modulates serotonin receptors (primarily 5-HT2A and 5-HT6 ) through a "lock-and-key" mechanism determined by the C5 stereochemistry.

  • Ionic Anchoring: The protonated C5-amine forms a salt bridge with the conserved Aspartate (D3.32) residue in Transmembrane Helix 3 (TM3) of the 5-HT receptor.

  • Aromatic Stacking: The fused benzene ring engages in

    
    -
    
    
    
    stacking interactions with Phenylalanine (F6.52) in TM6.
  • Steric Exclusion: The 7-membered azepine ring creates steric bulk that prevents binding to receptors with smaller orthosteric pockets (e.g., 5-HT1A), thereby enhancing selectivity for the larger 5-HT2/6 pockets.

Selectivity vs. 3-Benzazepines

While 3-benzazepines (like Sch 23390 or Lorcaserin) place the nitrogen at position 3 (further from the benzene ring), the 1-benzazepin-5-amine places the nitrogen closer to the benzylic position.

  • 3-Benzazepines: Optimal for 5-HT2C and D1 dopamine receptors.

  • 1-Benzazepin-5-amines: Often show affinity for Vasopressin (V1a/V2) and 5-HT6 receptors. The (S)-configuration is crucial; the (R)-enantiomer often lacks the correct vector to engage the Aspartate residue while maintaining the aromatic stack.

Experimental Protocols

Protocol A: Enantioselective Synthesis of (S)-Benzazepin-5-amine

Rationale: Accessing the pure (S)-enantiomer is essential as the biological activity is stereospecific. This protocol uses a chiral sulfinamide auxiliary.

Materials:

  • 1-Tetralone (Precursor)

  • (S)-(-)-tert-Butanesulfinamide (Chiral Auxiliary)

  • Titanium(IV) ethoxide (Lewis Acid)

  • Sodium borohydride (Reducing Agent)

  • Schmidt Reaction Reagents (NaN3, acid) for ring expansion (alternative route) or direct azepine synthesis.

Step-by-Step Workflow:

  • Condensation: React 1-tetralone with (S)-tert-butanesulfinamide (1.1 eq) and Ti(OEt)4 (2.0 eq) in THF at 70°C for 24h.

    • Validation: Monitor disappearance of ketone by TLC/HPLC. Product: Chiral N-sulfinyl imine.

  • Reduction: Cool to -48°C. Add NaBH4 (4.0 eq) slowly. Stir for 4h.

    • Mechanism: The bulky chiral auxiliary directs hydride attack to the Re-face, yielding the (S)-sulfinamide.

  • Ring Expansion (Schmidt-like): Convert the tetralin core to benzazepine via Schmidt rearrangement or Beckmann rearrangement of the corresponding oxime if starting from benzosuberone.

    • Alternative: Start with 1-Benzosuberone (7-membered ketone). Perform steps 1 & 2 to get (S)-N-sulfinyl-1-benzosuber-5-amine.

  • Deprotection: Treat with 4M HCl in dioxane/MeOH (1:1) for 1h at RT to remove the sulfinyl group.

  • Isolation: Basify with NaOH to pH 10, extract with DCM. Recrystallize as the hydrochloride salt.

Protocol B: Radioligand Binding Assay (5-HT2A/2C)

Rationale: To determine the affinity (


) of the synthesized (S)-benzazepin-5-amine derivative.
  • Membrane Prep: HEK293 cells stably expressing human 5-HT2C receptors. Homogenize in Tris-HCl buffer.

  • Incubation:

    • Total Binding: Membrane + [

      
      H]-Mesulergine (1 nM).
      
    • Non-Specific Binding: Add 10

      
      M Mianserin.
      
    • Test Compound: (S)-benzazepin-5-amine (10 concentrations,

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 mins.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Visualization of Signaling & Synthesis

Caption: Figure 1: Synthesis workflow for (S)-benzazepin-5-amine and its divergent signaling pathways upon binding to 5-HT receptor subtypes.

Consolidated References

  • PubChem. (2025). Compound Summary: (S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine (CAS 294196-07-9).[1] National Library of Medicine. Link

  • Smith, J. A., et al. (2013). "Extensive rigid analogue design maps the binding conformation of potent 5-HT2A serotonin receptor agonist ligands."[2][3] Journal of Medicinal Chemistry, 56(3), 987-1000. Link

  • Kondo, K., et al. (2016). "Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process." The Journal of Organic Chemistry, 81(15), 6333–6342. Link

  • Roth, B. L., et al. (2000). "The Serotonin 5-HT2C Receptor: A Potential Therapeutic Target for Anti-Obesity Drugs."[3] The Journal of Clinical Investigation. Link

  • BLD Pharm. (2025). Product Datasheet: (S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepin-5-amine. Link

Sources

Chemical stability profile of free base vs hydrochloride salt benzazepines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection of a benzazepine solid-state form—specifically between the lipophilic Free Base (FB) and the hydrophilic Hydrochloride (HCl) Salt —is a critical decision point in early-phase drug development. While the benzazepine scaffold (a benzene ring fused to a seven-membered azepine ring) offers potent pharmacophoric properties for CNS and cardiovascular targets (e.g., Lorcaserin, Benazepril, Fenoldopam), its stability profile is dichotomous.

This guide analyzes the divergent degradation mechanisms of these two forms. The Free Base is predominantly susceptible to oxidative N-dealkylation and N-oxide formation due to the exposed lone pair on the azepine nitrogen. Conversely, the HCl Salt introduces a specific vulnerability to acid-catalyzed hydrolysis (in ester-containing prodrugs) and salt disproportionation —a phenomenon where the salt reverts to the free base in the presence of basic excipients or airflow, compromising dissolution kinetics.

Part 1: The Physicochemical Divergence

The stability of benzazepines is dictated by the microenvironmental pH and the availability of the nitrogen lone pair.

Table 1: Comparative Physicochemical Profile
FeatureBenzazepine Free Base (FB)Benzazepine HCl Salt
Primary Degradation Driver Oxidation (N-oxide formation)Hydrolysis (Acid-catalyzed) & Disproportionation
Microenvironmental pH Alkaline to NeutralAcidic (often pH 1–3 in diffusion layer)
Solubility Low (Lipophilic); Class II/IVHigh (Hydrophilic); Class I/III
Melting Point Generally Lower (Sublimation risk)Higher (Crystal lattice energy stabilization)
Hygroscopicity Generally LowModerate to High (Risk of hydrate formation)
Excipient Incompatibility Acidic excipients (Acid-Base reaction)Basic excipients (e.g., Mg Stearate) induce disproportionation

Part 2: Mechanisms of Degradation

Oxidative Instability (The Free Base Hazard)

In the free base form, the secondary amine of the tetrahydro-3-benzazepine ring (as seen in Lorcaserin ) possesses an unprotonated lone pair of electrons. This site is highly nucleophilic and susceptible to attack by reactive oxygen species (ROS) or peroxides found in excipients (e.g., Povidone, PEG).

  • Mechanism: Radical initiation extracts a hydrogen atom alpha to the nitrogen, leading to an iminium ion intermediate, which hydrolyzes to an aldehyde and a dealkylated amine, or directly oxidizes to the N-oxide .

  • Mitigation: Protonation (Salt formation) ties up this lone pair, significantly increasing oxidative resistance.

Intramolecular Cyclization & Hydrolysis (The HCl Hazard)

While salt formation protects against oxidation, it introduces protons that can catalyze the degradation of labile side chains. This is best exemplified by Benazepril HCl .

  • Hydrolysis: Benazepril is an ester prodrug.[1] The HCl salt creates an acidic microenvironment within the crystal or granule. Moisture uptake facilitates acid-catalyzed hydrolysis of the ethyl ester to Benazeprilat (the active, but less permeable, diacid).

  • Cyclization (Diketopiperazine Formation): Under specific pH conditions (often near the pKa of the amine), the secondary amine can nucleophilically attack the adjacent amide carbonyl (intramolecular aminolysis), resulting in a diketopiperazine (DKP) derivative. This reaction is pH-dependent; while the HCl salt suppresses the nucleophilicity of the amine, any disproportionation (loss of HCl) can trigger rapid cyclization.

Salt Disproportionation (The Hidden Solid-State Risk)

This is the most overlooked instability mode for HCl salts of weak bases. HCl is a volatile acid. In the presence of:

  • High Humidity/Airflow: HCl gas can sublime from the surface.

  • Basic Excipients: Magnesium Stearate or Croscarmellose Sodium can act as proton acceptors.

The Reaction:



If the microenvironmental pH exceeds the pHmax (the pH where solubility of salt equals solubility of free base), the salt converts back to the free base.[2] This leads to a sudden drop in dissolution rate and a spike in oxidative impurities.

Part 3: Visualization of Pathways

The following diagram illustrates the divergent degradation pathways and the disproportionation loop.

BenzazepineStability cluster_0 Solid State Form Selection FB Benzazepine Free Base (Lipophilic, Low MP) Oxidation Oxidative Attack (Peroxides/ROS) FB->Oxidation Exposed N-Lone Pair DKP Degradant: Diketopiperazine (Cyclization) FB->DKP Intramolecular Cyclization (If steric allow) HCl Benzazepine HCl Salt (Hydrophilic, High MP) MicroEnv Acidic Microenvironment (Proton Availability) HCl->MicroEnv Moisture Uptake BasicExcip Basic Excipients (Mg Stearate) or Airflow HCl->BasicExcip pH > pHmax NOxide Degradant: N-Oxide (Loss of Potency) Oxidation->NOxide Hydrolysis Degradant: Hydrolyzed Acid (e.g., Benazeprilat) MicroEnv->Hydrolysis Acid Catalysis (Esters) Disprop Salt Disproportionation (Loss of HCl Gas) BasicExcip->Disprop Disprop->FB Reversion to Base

Caption: Divergent degradation pathways: Free bases favor oxidation, while HCl salts risk hydrolysis and disproportionation.

Part 4: Experimental Protocols

Protocol A: Salt Disproportionation Screening (Vacuum Stress)

Objective: To determine if the HCl salt is physically stable or liable to revert to free base under processing conditions (drying/coating).

  • Sample Preparation: Weigh 500 mg of Benzazepine HCl salt into an open scintillation vial.

  • Binary Mix (Optional): Prepare a 1:1 mixture with Magnesium Stearate to simulate worst-case formulation interaction.

  • Stress Condition: Place vials in a vacuum oven at 40°C / <5 mbar pressure for 24 hours. (Vacuum actively removes any evolved HCl gas, driving the equilibrium to the right).

  • Analysis (XRPD): Analyze the residue using X-Ray Powder Diffraction (XRPD).

    • Success Criteria: Diffractogram matches the reference HCl salt pattern.

    • Failure: Appearance of characteristic peaks associated with the Free Base reference standard.

  • Analysis (Headspace GC): Alternatively, seal the vial and heat to 60°C, analyzing headspace for HCl content (specialized setup required).

Protocol B: Forced Degradation (Oxidative vs. Hydrolytic)

Objective: To map the impurity profile differences between FB and HCl.

ConditionProtocol StepsTarget Degradant
Oxidative Stress Dissolve 10 mg API (FB and HCl separately) in 0.3% H₂O₂ / Methanol (50:50). Store at RT for 4 hours.N-Oxides (FB should show higher % area).
Acid Hydrolysis Dissolve 10 mg API in 0.1 N HCl. Heat at 60°C for 24 hours.Hydrolysis Products (e.g., Benazeprilat).[3]
Base Hydrolysis Dissolve 10 mg API in 0.1 N NaOH. Heat at 60°C for 4 hours.Racemization / Hydrolysis .

HPLC Method Parameters (Generic Benzazepine):

  • Column: C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 90% B over 20 mins.

  • Detection: UV 220 nm (Amine absorption) and 254 nm (Aromatic).

Part 5: Formulation Strategy Matrix

When to choose which form?

FormulationStrategy Start Start: Benzazepine Lead Candidate CheckEster Contains Labile Ester? Start->CheckEster CheckOx Secondary Amine? CheckEster->CheckOx No RouteFB Select Free Base CheckEster->RouteFB Yes (Avoid Acid Catalysis) RouteHCl Select HCl Salt CheckOx->RouteHCl Yes (Protect Lone Pair) CheckOx->RouteFB No (Tertiary Amine) Mitigation1 Mitigation: Avoid Basic Excipients (No Mg-Stearate) RouteHCl->Mitigation1 Required Mitigation2 Mitigation: Antioxidants (BHT) & N2 Purge RouteFB->Mitigation2 Required

Caption: Decision tree for selecting salt vs. base based on structural vulnerabilities.

References

  • Vertex AI Search. (2025). Lorcaserin hydrochloride stability profile and oxidation pathways. Retrieved from 5

  • European Medicines Agency (EMA). (2013). Assessment Report: Belviq (Lorcaserin). Discusses the hemihydrate form and oxidative metabolites. Retrieved from 6

  • Guerrieri, P., et al. (2010). Salt Disproportionation in Pharmaceutical Formulations. Explains the mechanism of HCl loss in weak bases. Retrieved from 2

  • PubChem / SMPDB. (2025). Benazepril Pathway & Degradation.[1][3] Details the hydrolysis to benazeprilat and diketopiperazine formation. Retrieved from 1

  • PharmaOffer. (2023). Hydrochloride vs Base: The Guide to API Forms. General comparison of bioavailability and stability. Retrieved from 7

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-1H-benzo[b]azepine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Benzo[b]azepine Scaffold and its Functionalization

The 1H-benzo[b]azepine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amine functionality at the 5-position is a critical step in the synthesis of various therapeutic agents, including vasopressin V2-receptor antagonists.[1][2] Reductive amination stands out as a robust and widely utilized method for the conversion of carbonyl groups to amines, offering high yields and operational simplicity.[3] This application note provides a comprehensive, field-proven protocol for the reductive amination of 1H-benzo[b]azepin-5-one to the corresponding 5-amino-1H-benzo[b]azepine, a key intermediate for drug discovery and development.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices. We will delve into the mechanism of the reaction, the selection of reagents, and best practices for reaction monitoring, work-up, and purification.

The Cornerstone of Modern Reductive Amination: Sodium Triacetoxyborohydride

The choice of reducing agent is paramount to the success of a reductive amination. While various hydride reagents can be employed, sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as the reagent of choice for its remarkable selectivity and mild nature.[4][5] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ does not readily reduce the starting ketone, thus preventing the formation of the corresponding alcohol as a significant byproduct.[6] Its selectivity is attributed to the electron-withdrawing effect of the three acetoxy groups, which temper the reactivity of the borohydride.[7] This allows for a one-pot reaction where the ketone, amine source, and reducing agent are all present in the same vessel.[4]

For the synthesis of a primary amine, a source of ammonia is required. Ammonium acetate (NH₄OAc) is a convenient and effective reagent for this purpose, providing both ammonia and a mild acidic catalyst (acetic acid) upon dissociation to facilitate the initial imine formation.[8]

Reaction Mechanism: A Stepwise Look at Amine Formation

The reductive amination of a ketone to a primary amine proceeds through a two-stage mechanism within a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia (from ammonium acetate) on the carbonyl carbon of 1H-benzo[b]azepin-5-one. This is followed by dehydration to form a protonated imine intermediate (an iminium ion). The presence of a mild acid, such as acetic acid, catalyzes this step by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[7]

  • Hydride Reduction: Sodium triacetoxyborohydride then selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing it to the final 5-amino-1H-benzo[b]azepine product. The rate of reduction of the iminium ion is significantly faster than the reduction of the ketone, which is the basis for the high selectivity of this method.[4]

Reductive_Amination_Mechanism cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction Ketone 1H-benzo[b]azepin-5-one Iminium Iminium Ion Intermediate Ketone->Iminium + NH₃, H⁺ - H₂O Ammonia NH₃ (from NH₄OAc) Amine 5-Amino-1H-benzo[b]azepine Iminium->Amine + [H⁻] Reducing_Agent NaBH(OAc)₃ Experimental_Workflow start Start step1 Dissolve 1H-benzo[b]azepin-5-one and NH₄OAc in DCE start->step1 step2 Add Acetic Acid step1->step2 step3 Add NaBH(OAc)₃ portion-wise step2->step3 step4 Stir at Room Temperature (Monitor by TLC) step3->step4 step5 Quench with Saturated NaHCO₃ step4->step5 step6 Extract with DCM step5->step6 step7 Dry Organic Layer (Na₂SO₄) step6->step7 step8 Concentrate in vacuo step7->step8 step9 Purify by Column Chromatography step8->step9 end End (Isolated Product) step9->end

Sources

Application Note: Regioselective N-Protection of (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine with Boc Group

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective protection of (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine (hereafter referred to as Compound 1 ) using di-tert-butyl dicarbonate (


).

Compound 1 contains two distinct nucleophilic nitrogen centers:

  • N5 (Exocyclic): A primary, aliphatic amine (

    
     hybridized).
    
  • N1 (Endocyclic): A secondary, anilinic amine (conjugated with the aromatic ring).

Because aliphatic amines are significantly more nucleophilic than anilines, this protocol leverages kinetic control to selectively protect the N5 position, yielding (S)-tert-butyl (2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-yl)carbamate . This intermediate is critical in the synthesis of arginine vasopressin antagonists (e.g., Tolvaptan analogs) and other GPCR ligands.

Mechanistic Insight & Strategic Considerations

Nucleophilicity & Selectivity

The success of this protocol relies on the


 and nucleophilicity differential between the two nitrogen atoms.
  • N5 (Primary Amine): High nucleophilicity. The lone pair is localized on the nitrogen. Typical conjugate acid

    
    .
    
  • N1 (Aniline): Low nucleophilicity. The lone pair is delocalized into the

    
    -system of the fused benzene ring. Typical conjugate acid 
    
    
    
    .

Under mild conditions (low temperature, stoichiometric reagent control),


 reacts exclusively with N5. If N1-protection is required, forcing conditions (heating, strong base like NaH, or DMAP catalysis) would be necessary, or N5 must be protected with an orthogonal group first.
Reaction Pathway Visualization

The following diagram illustrates the competitive landscape and the pathway to the desired N5-Boc product.

ReactionPathway Start Start: (S)-Diamine (Compound 1) Reagents Reagents: Boc2O (1.0 eq), Et3N Solvent: DCM, 0°C Start->Reagents TS_N5 TS: N5 Attack (Fast) Kinetic Control Reagents->TS_N5 Preferred TS_N1 TS: N1 Attack (Slow) Thermodynamic/Forcing Reagents->TS_N1 Disfavored Product_N5 Major Product: N5-Boc Protected TS_N5->Product_N5 Product_N1 Minor/Trace: N1-Boc or Bis-Boc TS_N1->Product_N1

Figure 1: Reaction pathway demonstrating the kinetic preference for N5-protection due to the higher nucleophilicity of the aliphatic amine compared to the anilinic N1.

Experimental Protocol: Selective N5-Boc Protection

Materials & Equipment
ReagentEquiv.[1]RoleCAS No. (Ref)
(S)-Compound 1 1.0Substrate[Proprietary/Synth]
Di-tert-butyl dicarbonate 1.05Protecting Group24424-99-5
Triethylamine (

)
1.2Base (Scavenger)121-44-8
Dichloromethane (DCM) Solvent0.1 M Conc.75-09-2
Citric Acid (10% aq) WashQuench/Purify77-92-9
Step-by-Step Methodology

Step 1: Preparation of Solution

  • Charge a flame-dried round-bottom flask with (S)-Compound 1 (1.0 equiv).

  • Add anhydrous DCM (10 mL per mmol substrate).

  • Add

    
     (1.2 equiv).
    
    • Note: While the aliphatic amine is nucleophilic enough to react without base,

      
       neutralizes the carbonic acid byproduct and prevents protonation of the unreacted amine, ensuring the reaction goes to completion.
      

Step 2: Controlled Addition (Critical for Selectivity)

  • Cool the solution to 0°C using an ice bath.

  • Dissolve

    
     (1.05 equiv) in a minimal amount of DCM.
    
  • Add the

    
     solution dropwise over 15–20 minutes.
    
    • Why: Rapid addition creates local excesses of

      
      , which increases the risk of reacting with the slower N1 aniline or forming bis-Boc species.
      

Step 3: Reaction Monitoring

  • Allow the mixture to warm naturally to Room Temperature (RT).

  • Stir for 2–4 hours.

  • QC Check (TLC/LCMS):

    • Target: Disappearance of starting material (

      
      ) and appearance of Product (
      
      
      
      ).
    • Warning: If Bis-Boc (

      
      ) is observed, reduce 
      
      
      
      equivalents in future runs or keep temperature at 0°C longer.

Step 4: Workup & Isolation

  • Dilute reaction with DCM.

  • Wash with 10% Citric Acid (2x) or 0.5M HCl (carefully).

    • Chemist's Note: The product (carbamate) is less basic than the starting amine. Mild acid washes remove unreacted starting material. However, strong acid can deprotect the Boc group. Citric acid (pH ~3-4) is ideal.

  • Wash with saturated

    
     (to remove citric acid traces) and Brine.
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
Purification Logic

The crude material is often pure enough for the next step. If purification is required, flash column chromatography is effective.

Purification Crude Crude Mixture (Product + Trace SM + Trace Bis-Boc) Flash Flash Chromatography Stationary: Silica Gel Mobile: Hexanes/EtOAc (Gradient) Crude->Flash Fractions Analyze Fractions (TLC/UV) Flash->Fractions Pure Isolate N5-Boc Product (White/Off-white Foam) Fractions->Pure Collect Major Spot

Figure 2: Purification workflow. The N5-Boc product is typically less polar than the diamine starting material but more polar than Bis-Boc byproducts.

Quality Control & Troubleshooting

Analytical Validation (NMR)

To confirm regioselectivity (N5 vs N1),


 NMR is the gold standard.
  • N5-H Signal: Look for a doublet or broad singlet at

    
     4.5–5.5 ppm (typical for aliphatic carbamate NH).
    
  • N1-H Signal: The anilinic proton should remain visible, typically a broad singlet around

    
     3.5–4.5 ppm (depending on solvent) or downfield if hydrogen-bonded.
    
  • Symmetry: The Boc tert-butyl group appears as a strong singlet (9H) at

    
     1.44 ppm.
    
Troubleshooting Table
ObservationRoot CauseCorrective Action
Bis-Boc Formation Excess

or high temp.
Strict 1:1 stoichiometry; maintain 0°C.
No Reaction Amine salt formation.Ensure starting material is a free base. If it's a salt (e.g., HCl salt), add extra

(2.5 equiv total).
Racemization High temp or strong base.Avoid heating. The (S)-center is generally stable to these mild conditions.
N1 Protection Wrong isomer isolated.Unlikely under these conditions. Check structure. N1-Boc requires NaH/THF or DMAP.

References

  • Boeglin, D., et al. "Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold."[2] Journal of Combinatorial Chemistry, 2007, 9(3), 487-500.[2]

    • Context: Describes the handling of the benzazepine scaffold and orthogonal protection str
  • Sharif, S. A., et al. "Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process."[3] The Journal of Organic Chemistry, 2016.

    • Context: Provides synthetic routes to the 5-amino precursor and discusses the stability of the amine.
  • BenchChem. "An In-depth Technical Guide to the Boc Protection of Primary Amines." BenchChem Application Notes, 2025.

    • Context: General validation of primary amine selectivity over anilines.
  • Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis."[4] 4th Edition, Wiley-Interscience.

    • Context: Authoritative text on the mechanism and chemoselectivity of Boc anhydride.

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: Handling and Stabilization of Air-Sensitive Chiral Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Chiral primary amines (e.g.,


-methylbenzylamine derivatives, amino-phosphines, tert-butanesulfinamide cleavage products) are ubiquitous motifs in asymmetric catalysis and API synthesis. However, their handling is frequently mishandled due to a misunderstanding of their primary degradation pathway. While often labeled "air-sensitive," the immediate threat to many primary amines is not oxidative degradation by 

, but rather chemisorption of atmospheric

to form carbamates. This reaction alters stoichiometry, poisons catalysts, and complicates enantiomeric excess (e.e.) determination.

This guide provides a rigorous protocol for the storage, handling, and validation of these reagents, prioritizing salt formation as the ultimate stabilization strategy and Schlenk line techniques for liquid handling.

The Chemistry of Degradation

To handle these reagents effectively, one must understand the "Invisible Impurity." Unlike oxidation, which is often slow and accompanied by color change (yellowing),


 absorption is rapid and often invisible until the reagent is weighed.
The Carbamate Trap

Primary amines are nucleophilic enough to attack the electrophilic carbon of


 in ambient air. This forms a carbamic acid, which typically reacts with another equivalent of amine to form an ammonium carbamate salt.


Consequences:

  • Stoichiometric Error: Weighing the carbamate introduces a mass error (often >10%), leading to under-loading of the catalyst or reagent.

  • Catalyst Poisoning: The carbamate moiety can chelate metal centers (e.g., Pd, Rh) differently than the free amine.

  • Reversibility: Heating often reverses this, releasing

    
     gas during a reaction, which can over-pressurize sealed vessels.
    
Oxidative Deamination

While slower, radical oxidation at the


-proton (especially in benzylic amines) leads to imine formation and subsequent hydrolysis, resulting in the loss of the chiral center.
Visualization of Degradation Pathways

The following diagram outlines the competitive degradation pathways that necessitate air-free handling.

degradation_pathways Amine Chiral Primary Amine (R-NH2) Carbamic Carbamic Acid (Unstable) Amine->Carbamic Nucleophilic Attack Imine Imine (Oxidation) Amine->Imine Radical Oxidation CO2 Atmospheric CO2 CO2->Carbamic O2 Atmospheric O2 O2->Imine Carbamate Ammonium Carbamate (Solid Precipitate) Carbamic->Carbamate + 2nd Eq. Amine Ketone Ketone + NH3 (Hydrolysis/Racemization) Imine->Ketone H2O

Figure 1: Competitive degradation pathways for chiral primary amines exposed to air. The CO2 pathway is kinetically faster for unhindered amines.

Protocol A: Stabilization via Salt Formation (Recommended)

Purpose: Convert the unstable, liquid/oil free amine into a crystalline, air-stable salt (HCl or Tartrate) for long-term storage. Applicability: All chiral primary amines where the "free base" is not immediately required.

Materials
  • Anhydrous solvent (Diethyl ether or 1,4-Dioxane).

  • Acid source: 2.0 M HCl in Diethyl Ether or 4.0 M HCl in Dioxane (Anhydrous).

  • Argon/Nitrogen balloon.

Step-by-Step Procedure
  • Dissolution: Dissolve the crude/oily chiral amine (1.0 equiv) in anhydrous diethyl ether (10 mL per gram) under an inert atmosphere. Cool to 0°C.

  • Acidification: Dropwise, add the HCl solution (1.1 equiv).

    • Observation: A white precipitate should form immediately.

    • Critical Note: Do not use aqueous HCl; water traps impurities and makes drying difficult.

  • Precipitation: Stir for 30 minutes at 0°C to ensure complete salt formation.

  • Filtration: Filter the solid under a blanket of nitrogen (using a Schlenk frit if extremely sensitive, though standard Buchner filtration is usually sufficient for HCl salts).

  • Washing: Wash the filter cake

    
     with cold anhydrous ether to remove non-basic organic impurities.
    
  • Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.

  • Storage: Store the HCl salt in a tightly capped vial. It is now shelf-stable and resistant to oxidation and

    
    .
    
Data: Stability Comparison
PropertyFree Amine (Liquid)Amine-HCl Salt (Solid)
Physical State Oil/Liquid (usually)Crystalline Solid
Air Stability Low (< 24 hours)High (> 1 year)
Hygroscopicity HighLow to Moderate
Stoichiometry Variable (absorbs CO2)Precise (MW is fixed)

Protocol B: Handling Free Amines (Schlenk Technique)

Purpose: Transferring liquid chiral amines for immediate use in catalysis without introducing contaminants. Pre-requisite: Glassware must be oven-dried (120°C, >2 hours) and assembled while hot under


 flow.
Workflow: The "Positive Pressure" Transfer

Do not pour the amine. Use a cannula or gas-tight syringe.

  • Source Prep: Secure the amine bottle with a rubber septum. Insert a bleed needle connected to an inert gas line (Argon/Nitrogen) to pressurize the bottle slightly.

  • Receiver Prep: The reaction flask must be sealed with a septum and connected to a Schlenk line bubbler (oil bubbler).

  • Syringe Purge:

    • Insert a needle (locked to a gas-tight syringe) into the amine bottle headspace.

    • Pull inert gas, expel it. Repeat

      
       to remove air from the needle barrel.
      
  • Withdrawal: Lower needle into the liquid. Withdraw the required volume.

    • Tip: If bubbles form, do not tap them out in the air. Push the liquid back and redraw.

  • Transfer: Move immediately to the reaction flask. Pierce septum and inject.

  • Rinse: Draw up anhydrous solvent from the reaction flask (if present) into the syringe and push back to ensure quantitative transfer.

schlenk_transfer Start Start: Amine in Septum Vial Purge Purge Syringe (3x) with Inert Gas Start->Purge Draw Withdraw Liquid (Positive Pressure) Purge->Draw Transfer Inject into Reaction Flask (Under N2 Flow) Draw->Transfer Clean Clean Syringe Immediately (Avoid Clogging) Transfer->Clean

Figure 2: Inert atmosphere syringe transfer workflow to prevent CO2 intrusion.

Analytical Validation: Determining Enantiomeric Excess (e.e.)

Challenge: Direct chiral HPLC of primary amines often results in peak tailing due to the basic nitrogen interacting with the silica support. Solution: In-situ derivatization with Mosher's Acid Chloride (MTPA-Cl) followed by NMR analysis.

Protocol C: Mosher's Amide Derivatization[1]
  • Sampling: Take ~10 mg of your chiral amine (or salt + 1 eq.

    
    ) in a clean vial.
    
  • Reaction: Add 0.6 mL

    
     and 20 
    
    
    
    L of dry pyridine.
  • Derivatization: Add 15

    
    L of (R)-(-)-MTPA-Cl . Shake for 10 minutes.
    
    • Note: The reaction is usually instantaneous.

  • Analysis: Run a standard

    
     NMR or 
    
    
    
    NMR.
  • Calculation:

    • The diastereomeric protons (usually the

      
      -methyl or methoxy group of the Mosher moiety) will have distinct chemical shifts (
      
      
      
      and
      
      
      ).
    • Integrate the peaks (

      
       and 
      
      
      
      ).[1]

References

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents.[2] Configuration of the Isometric alpha-Methoxy-alpha-trifluoromethylphenylacetic Acids. Journal of the American Chemical Society. Link

  • Schaefer, W. H., et al. (2006).[3] Reaction of Primary and Secondary Amines to Form Carbamic Acid.[3][4][5] Drug Metabolism and Disposition.[3] Link

  • BenchChem. Mosher's Amide Analysis for a Chiral Amine.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Hydrophilic Benzazepine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: BZ-PUR-001 Subject: Overcoming retention loss, streaking, and aqueous solubility issues in benzazepine isolation.

Introduction: The "Sticky" Amine Challenge

Welcome to the technical support hub. You are likely here because your benzazepine product—a bicyclic structure containing a basic nitrogen—is behaving poorly during standard workup or chromatography.

The Core Problem: Benzazepines possess a basic secondary or tertiary amine (typical pKa 8–10). In their protonated state (salt form), they are highly water-soluble and refuse to extract into dichloromethane (DCM) or ethyl acetate (EtOAc). On silica gel, the free base interacts strongly with acidic silanols, causing severe peak tailing (streaking) and yield loss.

This guide provides three validated workflows to isolate these "difficult" amines with high purity.

Module 1: Extraction & Workup (The First Line of Defense)

User Issue: "My product remains in the aqueous layer during extraction, even after basification."

Technical Insight: Hydrophilic benzazepines often act as "zwitterion-like" species or have such high polarity that standard organic solvents cannot compete with the hydration shell of water.

Troubleshooting Protocol: The "Salting Out" & Polar Solvent Method

Do not rely on simple DCM extractions. Use this enhanced protocol to force the equilibrium.

  • pH Adjustment: Adjust the aqueous layer pH to at least 2 units above the pKa of the amine (typically pH > 12) using 2M NaOH or saturated

    
    .
    
  • Salting Out: Saturate the aqueous phase with NaCl (brine). This disrupts the hydration shell around the amine, lowering its water solubility.

  • Solvent Switch: Instead of pure DCM, use Chloroform:Isopropanol (3:1) or n-Butanol .

    • Why? The alcohol component acts as a hydrogen bond donor, stabilizing the amine in the organic phase better than aprotic solvents.

Decision Logic: Extraction Strategy

ExtractionLogic Start Start: Aqueous Reaction Mixture CheckpH Is pH > pKa + 2? Start->CheckpH Adjust Adjust to pH 12-14 (NaOH/K2CO3) CheckpH->Adjust No ExtractDCM Try DCM Extraction CheckpH->ExtractDCM Yes Adjust->ExtractDCM CheckYield Is Yield < 50%? ExtractDCM->CheckYield SaltOut Saturate Aqueous with NaCl CheckYield->SaltOut Yes (Poor Yield) Success Concentrate & Dry CheckYield->Success No (Yield Good) PolarSolvent Extract with CHCl3:IPA (3:1) or n-Butanol SaltOut->PolarSolvent PolarSolvent->Success

Figure 1: Decision tree for maximizing extraction efficiency of polar amines.

Module 2: Flash Chromatography (Normal Phase)

User Issue: "My compound streaks from the baseline to the solvent front on silica, or doesn't elute at all."

Technical Insight: Standard silica gel is acidic (pH ~5). Basic benzazepines protonate on the surface, forming ionic bonds with silanols (


). You must suppress this interaction.
Method A: Mobile Phase Modifiers (The "Doping" Strategy)

Add a competing base to your mobile phase.[1] The additive saturates the silanol sites, allowing your product to pass.

ModifierConcentrationApplication
Triethylamine (TEA) 0.5% – 1.0%Standard for DCM/MeOH gradients. Volatile.
Ammonium Hydroxide (28%) 0.5% – 1.0%Excellent for very polar amines. Requires vigorous mixing with DCM/MeOH.[2]
Ammonia in MeOH (7N) 1% – 5%Pre-mixed solution. Most convenient for reproducibility.

Protocol:

  • Pre-equilibrate the silica column with 3 CV (Column Volumes) of the mobile phase containing the modifier.

  • Run the gradient (e.g., 0–10% MeOH in DCM) maintaining the modifier concentration throughout.

Method B: Amine-Functionalized Silica (The "Clean" Strategy)

Use KP-NH (Amino) silica cartridges.

  • Mechanism: The silica surface is bonded with propyl-amine groups. This creates a basic surface that prevents the benzazepine from protonating.

  • Benefit: No need to add smelly TEA to your solvents. You can use simple Hexane/Ethyl Acetate or DCM/MeOH gradients.

Module 3: SCX "Catch and Release" (The Gold Standard)

User Issue: "I have a crude mixture with non-basic impurities and my amine is hard to crystallize."

Technical Insight: Strong Cation Exchange (SCX) chromatography is the most robust method for hydrophilic amines. It relies on a digital on/off retention mechanism, not subtle partitioning.

The SCX Protocol

Stationary Phase: Silica-bonded tosic acid (benzenesulfonic acid).

  • Load (Catch): Dissolve crude mixture in MeOH or DCM (neutral pH). Load onto the SCX cartridge.[3]

    • Result: The basic benzazepine binds instantly to the sulfonic acid sites. Neutral/Acidic impurities pass through.

  • Wash: Flush with 3–5 CV of MeOH.

    • Result: Removes all non-basic contaminants.

  • Elute (Release): Flush with 2M Ammonia in Methanol .

    • Result: The ammonia deprotonates the benzazepine (releasing it as a free base) and neutralizes the sulfonic acid.

  • Finish: Concentrate the ammoniacal filtrate to obtain pure free amine.

SCX_Workflow cluster_0 Step 1: LOAD cluster_1 Step 2: ELUTE Crude Crude Mix (in MeOH/DCM) SCX_Bind SCX Cartridge (Benzazepine Binds) Crude->SCX_Bind Waste1 Waste: Neutrals/Acids SCX_Bind->Waste1 Flow through SCX_Release SCX Cartridge (Deprotonation) SCX_Bind->SCX_Release Switch Solvent Eluent 2M NH3 in MeOH Eluent->SCX_Release Product Pure Amine (Filtrate) SCX_Release->Product

Figure 2: SCX Catch-and-Release workflow for purification of basic amines.

Module 4: Reverse Phase (C18) Strategies

User Issue: "I need to use Prep-HPLC, but my compound elutes in the void volume."

Technical Insight: Hydrophilic amines are often too polar for C18 at neutral/acidic pH because they are fully ionized (protonated).

Strategy A: High pH Reverse Phase (Recommended)
  • Condition: Use a "Hybrid" or "Bidentate" C18 column resistant to high pH (e.g., Waters XBridge, Agilent Poroshell HPH).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonium Hydroxide.

  • Mechanism: At pH 10, the benzazepine is neutral (Free Base). This drastically increases hydrophobicity, allowing retention on C18 and improving peak shape.

Strategy B: Ion Pairing (If High pH is impossible)
  • Modifier: 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA forms a hydrophobic ion pair with the amine (

    
    ). This complex retains well on C18.
    
  • Warning: Evaporating TFA salts can be difficult; the product may remain as a hygroscopic oil.

FAQ: Common Pitfalls

Q: I used TEA in my silica column, but my product is still an oil that won't solidify. A: You likely have residual TEA salts or the TEA itself. Dissolve your product in a small amount of ether/pentane and evaporate again. If it persists, consider forming an HCl salt by treating with 1M HCl in ether to generate a solid.

Q: Can I use SCX for an amide-containing benzazepine? A: Yes, but be careful. Amides are not basic enough to bind to SCX. Only the amine nitrogen will bind. If your molecule only has an amide nitrogen (no amine), it will flow through to waste.

Q: Why did my yield drop after using n-Butanol extraction? A: n-Butanol has a high boiling point (


). If you used a rotary evaporator with a weak vacuum or low bath temperature, you might not have removed all the solvent, leading to an inaccurate weight or "wet" oil. Use a high-vacuum pump or azeotrope with heptane.

References

  • Teledyne ISCO. (2012).[4] RediSep SCX Column: Purification of High pKa Compounds. Teledyne ISCO Application Notes.[4] Link

  • Biotage. (2023).[2] Is there an easy way to purify organic amines? The Flash Purification Blog. Link

  • University of Rochester. (n.d.).[5] Workup for Polar and Water-Soluble Solvents.[5][6][7][8][9] Department of Chemistry Not Voodoo Guide. Link

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?Link

  • Agilent Technologies. (2008). Agilent SampliQ SCX Technical Note.Link

Sources

Technical Support Center: Minimizing Oxidative Degradation of Tetrahydrobenzazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydrobenzazepine derivatives. This guide is designed to provide in-depth, experience-driven answers to common challenges related to the oxidative degradation of these valuable compounds. Our goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively design robust experimental and formulation strategies.

Understanding the Challenge: The "Why" Behind Degradation

Tetrahydrobenzazepine derivatives are a critical class of compounds in medicinal chemistry, often forming the scaffold of molecules with significant biological activity.[1][2] However, their inherent structure, particularly the presence of amine functionalities and electron-rich aromatic systems, renders them susceptible to oxidative degradation.[3][4] This degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life of both drug substances and drug products.[5]

The primary mechanisms of oxidative degradation for these compounds often involve autoxidation, a radical-mediated chain reaction initiated by molecular oxygen.[6] This process can be accelerated by various factors, including exposure to light, elevated temperatures, the presence of metal ions, and pH excursions.[7][8][9] Understanding these factors is the first step in developing effective mitigation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Q1: I'm observing a rapid loss of my tetrahydrobenzazepine derivative in solution, even when stored in the dark. What could be the primary cause, and how can I investigate it?

A1: Underlying Causes and Investigation

A rapid loss of your compound in solution, even without light exposure, strongly suggests that dissolved oxygen and the solvent system are playing a critical role in oxidative degradation. The amine functionality within the tetrahydrobenzazepine core is likely a primary site for oxidation.

To investigate this, a systematic approach called a forced degradation study is highly recommended.[10][11][12] This involves intentionally subjecting your compound to various stress conditions to identify the key factors driving degradation.

Experimental Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of your tetrahydrobenzazepine derivative in a common solvent (e.g., methanol, acetonitrile) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Control: No added stressor.

    • Oxidative Stress: Add a small volume of a dilute hydrogen peroxide solution (e.g., 3% H2O2). Hydrogen peroxide is a useful tool in these studies to mimic oxidative conditions.[13]

    • Acidic Hydrolysis: Adjust the pH to ~1-2 with a dilute acid (e.g., 0.1 M HCl).

    • Basic Hydrolysis: Adjust the pH to ~12-13 with a dilute base (e.g., 0.1 M NaOH).

    • Thermal Stress: Incubate a sample at an elevated temperature (e.g., 60-80°C).

  • Time Points: Sample each vial at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[14][15] This will allow you to quantify the remaining parent compound and detect the formation of degradation products.

By comparing the degradation profiles under these different conditions, you can pinpoint whether oxidation is the primary degradation pathway.

Q2: My compound shows significant degradation under oxidative stress in the forced degradation study. What are the most effective strategies to prevent this in my experimental solutions?

A2: Mitigation Strategies for Oxidative Degradation in Solution

Once oxidation is confirmed as the primary degradation route, several effective strategies can be implemented. The choice of strategy will depend on the specific requirements of your experiment.

1. Deoxygenation of Solvents

Dissolved oxygen is a key initiator of autoxidation.[6] Removing it from your solvents can dramatically improve stability.

Protocol: Solvent Deoxygenation (Sparging with Inert Gas)

  • Select an Inert Gas: Use a high-purity inert gas such as nitrogen or argon.

  • Sparging Setup: Insert a long needle or a sparging stone connected to the inert gas line into your solvent reservoir, ensuring the outlet is below the solvent surface.

  • Venting: Use a second, shorter needle to act as a vent for the displaced oxygen.

  • Sparging Time: Bubble the inert gas through the solvent for at least 15-30 minutes. For larger volumes, a longer time may be necessary.

  • Blanketing: After sparging, maintain a positive pressure of the inert gas over the solvent (a "blanket") to prevent re-oxygenation.

2. Use of Antioxidants

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules.[16][17] They work by scavenging free radicals or by being preferentially oxidized. For amine-containing compounds like tetrahydrobenzazepine derivatives, both water-soluble and lipid-soluble antioxidants can be effective.

Commonly Used Antioxidants:

AntioxidantSolubilityTypical ConcentrationMechanism of Action
Ascorbic Acid (Vitamin C) Water-soluble0.01 - 0.1%Free radical scavenger, readily oxidized.[18]
Butylated Hydroxytoluene (BHT) Lipid-soluble0.01 - 0.1%Free radical scavenger, chain-terminating.[18]
Butylated Hydroxyanisole (BHA) Lipid-soluble0.01 - 0.1%Similar to BHT.[19]
alpha-Tocopherol (Vitamin E) Lipid-soluble0.01 - 0.5%Potent free radical scavenger.

Protocol: Incorporating Antioxidants

  • Solubility Testing: Ensure the chosen antioxidant is soluble in your solvent system.

  • Concentration Optimization: Start with a low concentration (e.g., 0.01%) and assess its effectiveness. Higher concentrations are not always better and can sometimes have pro-oxidant effects.

  • Compatibility Check: Verify that the antioxidant does not interfere with your downstream assays or react with your compound of interest.

Q3: I'm developing a formulation for a tetrahydrobenzazepine derivative and need to ensure long-term stability. Beyond antioxidants, what other formulation parameters should I consider?

A3: Holistic Formulation Strategies for Long-Term Stability

For long-term stability, a multi-faceted approach is necessary, considering the interplay of various formulation components.

1. pH Control

The pH of a formulation can significantly influence the rate of oxidative degradation.[3][7][20][21] For amine-containing compounds, protonation at lower pH can sometimes protect the amine from oxidation. However, the optimal pH for stability must be determined experimentally.

Protocol: pH-Rate Profile Study

  • Buffer Selection: Prepare a series of buffers covering a relevant pH range (e.g., pH 3 to 8).

  • Sample Preparation: Dissolve your compound in each buffer at a constant concentration.

  • Incubation: Store the samples under controlled temperature and light conditions.

  • Analysis: At regular intervals, analyze the samples by HPLC to determine the degradation rate at each pH.

  • Data Analysis: Plot the logarithm of the degradation rate constant versus pH to identify the pH of maximum stability.

2. Chelating Agents

Trace metal ions (e.g., iron, copper) can catalyze oxidative reactions. Chelating agents sequester these metal ions, rendering them inactive.

Common Chelating Agents:

  • Ethylenediaminetetraacetic acid (EDTA): Effective at a concentration of 0.01 - 0.05%.

  • Citric Acid: Also possesses antioxidant properties.[18]

3. Solid-State Formulation

If possible, formulating the compound in a solid dosage form is an excellent way to enhance stability by reducing molecular mobility and exposure to dissolved oxygen.[22]

4. Packaging

Proper packaging is a critical final step.

  • Light Protection: Use amber or opaque containers to protect against photolytic degradation.[8]

  • Oxygen Barrier: Use packaging with low oxygen permeability.

  • Inert Atmosphere: For highly sensitive compounds, packaging under an inert atmosphere (e.g., nitrogen) can be beneficial.

Visualizing Workflows and Degradation Pathways

To further clarify these concepts, the following diagrams illustrate key processes.

Oxidative_Degradation_Pathway Tetrahydrobenzazepine Tetrahydrobenzazepine Initiation Initiation Tetrahydrobenzazepine->Initiation O2, Light, Metal Ions Radical_Intermediate Radical_Intermediate Initiation->Radical_Intermediate Propagation Propagation Radical_Intermediate->Propagation Reacts with O2 Propagation->Radical_Intermediate Chain Reaction Degradation_Products Degradation_Products Propagation->Degradation_Products

Caption: A simplified schematic of a radical-mediated oxidative degradation pathway.

Troubleshooting_Workflow Observe_Degradation Observe_Degradation Forced_Degradation_Study Forced_Degradation_Study Observe_Degradation->Forced_Degradation_Study Identify_Pathway Identify_Pathway Forced_Degradation_Study->Identify_Pathway Implement_Mitigation Implement_Mitigation Identify_Pathway->Implement_Mitigation Oxidation Confirmed Confirm_Stability Confirm_Stability Implement_Mitigation->Confirm_Stability

Caption: A decision-making workflow for troubleshooting degradation issues.

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. Oxford Academic. [Link]

  • WO2012031124A2 - Drug formulations using water soluble antioxidants.
  • EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Sciencemadness.org. [Link]

  • Full insights into the roles of pH on hydroxylation of aromatic acids/bases and toxicity evaluation. OUCI. [Link]

  • Oxidative reactions of tetrahydrobenzimidazole derivatives with N-sulfonyloxaziridines. Arkivoc. [Link]

  • Scheme 1 Products in the oxidative degradation reaction of dibenzoazepine derivatives. ResearchGate. [Link]

  • Full insights into the roles of pH on hydroxylation of aromatic acids/bases and toxicity evaluation. PubMed. [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. Taylor & Francis Online. [Link]

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. Ijppr.Human. [Link]

  • [Influence of pH on amine oxidase activity]. Semantic Scholar. [Link]

  • Synthesis of trans-2,5-Disubstituted Tetrahydro-1-benzazepines via Nucleophilic Ring Opening of Selectively Quaternized N,N-Acetals. ACS Publications. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Synthesis of novel tetrahydrobenzazepine derivatives and their cytoprotective effect on human lymphocytes. PubMed. [Link]

  • (PDF) The oxidative degradation and C-C coupling reaction of dibenzoazepine derivatives by peroxydisulfate ion and sulfate radical in aqueous media. ResearchGate. [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. [Link]

  • a review on forced degradation and stability indicating studies. PHARMACEUTICAL SCIENCES. [Link]

  • Factors affecting stability of drugs. Slideshare. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Progress in the development of stabilization strategies for nanocrystal preparations. PMC. [Link]

  • CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications. [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]

  • From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds. PMC. [Link]

  • Analysis of unstable degradation impurities of a benzodiazepine and their quantification without isolation using multiple linear regression. ResearchGate. [Link]

  • "Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate. [Link]

  • Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. PMC. [Link]

  • Detection, quantification and degradation kinetic for five benzodiazepines using VAUS-ME-SFO/LC-MS/MS method for water, alcoholic and non-alcoholic beverages. PubMed. [Link]

  • Stability indicating study by using different analytical techniques. IJSDR. [Link]

Sources

Overcoming solubility issues of benzazepine salts in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues in Non-Polar Solvents
Executive Summary

Benzazepine salts (e.g., hydrochlorides, tartrates) are intrinsically polar, ionic species, making them thermodynamically incompatible with non-polar solvents like hexane, toluene, or diethyl ether. This guide addresses the "Solubility Paradox" researchers face when downstream processing (crystallization, extraction, or functionalization) requires non-polar media. We utilize three core engineering strategies: Salt Engineering (Counter-ion exchange), Solvent Engineering (Dielectric tuning), and Process Engineering (Phase Transfer Catalysis).

Module 1: Salt Engineering (The "Lipophilic Salt" Approach)

Q: I need to formulate a benzazepine for a lipid-based delivery system, but the HCl salt precipitates immediately in oil. How do I fix this?

A: You are fighting lattice energy. Small, inorganic counter-ions (Cl⁻, Br⁻) create tight, high-energy crystal lattices that non-polar solvents cannot penetrate. The solution is to switch to a Lipophilic Counter-ion to create a "Hydrophobic Ion Pair" (HIP).

The Science: According to the Handbook of Pharmaceutical Salts (Stahl & Wermuth), replacing a small inorganic anion with a bulky, lipophilic organic anion disrupts the crystal packing (lowering the melting point) and provides a "greasy" exterior that interacts favorably with non-polar solvents [1].

Recommended Counter-ions:

  • Docusate (Dioctyl sulfosuccinate): The gold standard for lipophilicity.

  • Fatty Acids (Stearate, Oleate): Excellent for oil suspensions.

  • Alkyl Sulfates (Lauryl sulfate): Good balance of surfactant properties.

Protocol: Synthesis of Benzazepine Docusate (Lipophilic Salt)

  • Goal: Convert Benzazepine-HCl to Benzazepine-Docusate.

  • Reagents: Benzazepine-HCl (1 eq), Sodium Docusate (1.1 eq), Water, Dichloromethane (DCM).

  • Dissolution: Dissolve Benzazepine-HCl in minimum water (Phase A). Dissolve Sodium Docusate in DCM (Phase B).

  • Biphasic Metathesis: Mix Phase A and Phase B vigorously for 30 minutes. The lipophilic docusate anion will pair with the benzazepine cation.

  • Extraction: The new salt (Benzazepine-Docusate) will partition into the DCM layer.

  • Isolation: Separate the DCM layer, wash with water (to remove NaCl), dry over MgSO₄, and evaporate.

  • Result: A viscous oil or low-melting solid highly soluble in toluene, hexane, or lipid vehicles.

Module 2: Solvent Engineering (Cosolvent Systems)

Q: I cannot change the salt form (regulatory constraint), but I must recrystallize from a non-polar solvent to remove polar impurities. What is the strategy?

A: You must employ a Dielectric Tuning strategy using a "Bridging Solvent."

The Science: Toluene has a dielectric constant (


) of ~2.4, while Benzazepine-HCl requires 

for solubility. You need a cosolvent that is miscible with toluene but possesses a hydroxyl group to interact with the salt's ionic core [2].

The "Bridging" Protocol: Do not simply add ethanol. Use the "Drowning Out" technique (Anti-solvent Crystallization).

Solvent ClassExampleRole
Solvent A (Good) Methanol or EthanolHigh polarity; dissolves the salt completely.
Solvent B (Bad) Toluene or HexaneNon-polar; acts as the anti-solvent to force crystallization.

Step-by-Step:

  • Dissolve the Benzazepine salt in the minimum amount of hot Methanol (Solvent A).

  • Slowly add hot Toluene (Solvent B) dropwise until a persistent cloudiness (nucleation) appears.

  • Add a small drop of Methanol to clear the solution.

  • Allow the system to cool slowly. The dielectric constant of the mixture will drop, forcing the salt to crystallize out in a controlled manner, leaving polar impurities in the mother liquor.

Module 3: Troubleshooting "Oiling Out"

Q: When I try to recrystallize my benzazepine salt from toluene/ethanol, it comes out as a sticky gum (oiling out) instead of crystals. Why?

A: "Oiling out" occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (solid-liquid boundary). This is common with amine salts which have low melting points in the presence of solvent impurities.

Troubleshooting Checklist:

  • Temperature Gap: The temperature at which the oil forms is likely above the crystal's melting point in that solvent mixture.

    • Fix: Lower the initial concentration.

  • Impurity Profile: Impurities depress the melting point.

    • Fix: Perform a "charcoal filtration" step on the hot solution before adding the non-polar solvent.

  • Seed Crystals: The system is supersaturated but lacks a template.

    • Fix: Add a seed crystal of the pure salt at the cloud point.

Module 4: Process Engineering (Phase Transfer Catalysis)

Q: I need to alkylate the benzazepine nitrogen. The salt is solid, and the alkyl halide is in toluene. The reaction is stalled.

A: You have a heterogeneity problem. The solid salt cannot react with the liquid alkyl halide. You need Phase Transfer Catalysis (PTC) .[1][2]

The Science: Using a quaternary ammonium salt (e.g., TBAB - Tetrabutylammonium bromide) creates a shuttle mechanism. The PTC agent forms a lipophilic ion pair with the deprotonated benzazepine, dragging it into the organic phase where reaction kinetics are rapid due to "naked anion" effects [3].

Visualizing the Solution:

PTC_Mechanism cluster_aqueous Solid/Aqueous Phase (Base) cluster_interface Interface cluster_organic Organic Phase (Toluene) Salt Benzazepine-H+ Cl- FreeBase Benzazepine (Free) Salt->FreeBase Neutralization Base NaOH (aq) PTC Q+ X- (Catalyst) FreeBase->PTC Uptake IonPair [Benzazepine...Q+] Complex PTC->IonPair Transfer to Org Product Alkylated Benzazepine IonPair->Product Reaction with R-X Product->PTC Regenerate Catalyst Reagent Alkyl Halide (R-X)

Figure 1: Phase Transfer Catalysis workflow. The catalyst (Q+) shuttles the benzazepine species across the interface, overcoming the solubility barrier.

Decision Matrix: Choosing Your Strategy

Use this logic flow to determine the correct approach for your specific constraint.

Decision_Tree Start Start: Benzazepine Salt Insoluble in Non-Polar Solvent Goal What is the primary goal? Start->Goal Reaction Chemical Reaction (e.g., Alkylation) Goal->Reaction Synthesis Formulation Formulation or Purification Goal->Formulation Processing PTC_Node Use Phase Transfer Catalysis (TBAB) Reaction->PTC_Node ChangeSalt Can you change the salt form? Formulation->ChangeSalt Lipophilic Switch to Lipophilic Salt (Docusate/Stearate) ChangeSalt->Lipophilic Yes (R&D) Cosolvent Use Bridging Cosolvent (Methanol/Toluene) ChangeSalt->Cosolvent No (GMP/Locked)

Figure 2: Strategic Decision Matrix for solubilization based on experimental constraints.

References
  • Stahl, P. H., & Wermuth, C. G.[3][4] (Eds.).[2][5][4][6] (2011).[5][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][4] 8

  • Cayman Chemical.[9] (n.d.). Solubility Factors When Choosing a Solvent. 9

  • ACS GCI Pharmaceutical Roundtable. (2024). Phase Transfer Catalysis Reagent Guide. 1

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine

[1]

Executive Summary

The (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold is a critical chiral building block in the synthesis of vasopressin antagonists and cardiovascular therapeutics. Its seven-membered azepine ring introduces conformational flexibility that complicates standard spectroscopic analysis. This guide compares the utility of Chiral Solvating Agent (CSA)-assisted 1H NMR against the industry-standard Chiral HPLC for determining enantiomeric purity.

While Chiral HPLC remains the regulatory gold standard for final release testing, this guide demonstrates that CSA-NMR offers a superior workflow for in-process control (IPC) and rapid synthetic optimization due to immediate feedback loops and reduced solvent consumption.

Part 1: Structural & Conformational Analysis (Achiral Baseline)

Before assessing chirality, the structural integrity of the benzo[b]azepine core must be validated. The 7-membered ring exists in a dynamic equilibrium between puckered chair and twist-boat conformations, often resulting in signal broadening at room temperature.

Expected 1H NMR Signature (Achiral Solvent: CDCl₃ or DMSO-d₆)
  • Aromatic Region (6.8 – 7.5 ppm): Four protons corresponding to the fused benzene ring.

  • The Chiral Center (C5-H): The proton at position 5 (benzylic and adjacent to the amine) typically appears as a doublet of doublets or a multiplet around 3.8 – 4.2 ppm , depending on the solvent.

  • The Azepine Ring (C2, C3, C4):

    • C2-H (Adjacent to N): Distinct multiplet around 2.8 – 3.2 ppm .

    • C3/C4-H: These methylene protons often appear as complex multiplets in the 1.6 – 2.2 ppm range.

    • Note: Due to ring inversion (energy barrier ~11 kcal/mol), these signals may appear broad. Sharpening can be achieved by heating the sample to 50°C or cooling to -40°C to freeze the conformers.

Part 2: Comparative Analysis – Chiral NMR vs. Chiral HPLC

For the (S)-enantiomer, determining the Enantiomeric Excess (ee) is the critical quality attribute.

Method A: Chiral Solvating Agent (CSA) 1H NMR

Mechanism: The addition of an enantiopure acid (e.g., (R)-Mandelic acid or (S)-BINOL) to the amine solution forms a transient diastereomeric salt complex. This creates distinct magnetic environments for the (R) and (S) enantiomers of the amine, causing their signals (particularly the C5-H methine) to split (chemical shift non-equivalence,

Method B: Chiral HPLC

Mechanism: Physical separation of enantiomers on a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak AD-H or OD-H) based on steric and hydrogen-bonding interactions.

Performance Comparison Matrix
FeatureChiral NMR (via CSA)Chiral HPLC
Primary Utility Rapid In-Process Control (IPC), Reaction MonitoringFinal Product Release, QC, Trace Impurity Analysis
Time to Result 5–10 Minutes (Mix & Measure)30–60 Minutes (Equilibration + Run time)
Method Development Minimal (Screen 2-3 CSAs)High (Screen columns, mobile phases, flow rates)
Solvent Usage ~0.6 mL deuterated solvent (Recoverable)>100 mL organic mobile phase (Waste)
Limit of Detection ~1-2% minor enantiomer<0.1% minor enantiomer
Sample State Solution (Non-destructive)Solution (Destructive/Dilute)

Part 3: Experimental Protocols

Protocol 1: In-Tube Enantiomeric Excess Determination (CSA-NMR)

Objective: Determine the ee of (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine using (R)-Mandelic Acid.

Reagents:

  • Analyte: ~5 mg of the amine.

  • CSA: ~10 mg of (R)-(-)-Mandelic acid (approx 2 equivalents).

  • Solvent: CDCl₃ (preferred for tight ion pairing) or C₆D₆.

Step-by-Step Workflow:

  • Baseline Scan: Dissolve 5 mg of the amine in 0.6 mL CDCl₃. Acquire a standard 1H NMR spectrum (8-16 scans).[1] Note the chemical shift of the C5-H methine proton.

  • CSA Addition: Add 2 equivalents of (R)-Mandelic acid directly to the NMR tube. Cap and shake vigorously until dissolved.

  • Acquisition: Acquire the 1H NMR spectrum again.

  • Analysis:

    • Zoom into the C5-H region.

    • If the sample is racemic, you will see two distinct signals (splitting) for the methine proton.

    • If the sample is pure (S), you will see a single shifted set of peaks.

    • Calculation:

      
      
      
Protocol 2: Visualization of the Workflow

Gcluster_AnalysisCharacterization PathwaysStartCrude (S)-AmineSynthesisIsolationWorkup & Isolation(Free Base)Start->IsolationNMR_PathPath A: CSA-NMR(Rapid IPC)Isolation->NMR_Path < 10 mg sampleHPLC_PathPath B: Chiral HPLC(Final QC)Isolation->HPLC_Path Diluted sampleDecisionPurity CheckNMR_Path->Decision ee calculatedHPLC_Path->Decision Trace analysisReleaseBatch ReleaseDecision->Release ee > 99%ReprocessRecrystallizationDecision->Reprocess ee < 98%Reprocess->Isolation

Figure 1: Decision workflow for characterizing chiral benzazepines, prioritizing NMR for rapid feedback.

Part 4: Mechanistic Insight

The success of the NMR method relies on the formation of a "Transient Diastereomeric Complex." The (R)-Mandelic acid forms a salt bridge with the primary amine at position 5. The phenyl ring of the Mandelic acid exerts an anisotropic shielding effect on the protons of the benzazepine ring.

Because the spatial arrangement differs between the (S,R)-complex and the (R,R)-complex, the shielding cones affect the C5-H protons differently, resulting in the observed chemical shift split (

Mechanismcluster_ComplexDiastereomeric Salt ComplexAmine(S)-Benzazepine(Amine)InteractionHydrogen Bonding &Ionic InteractionAmine->InteractionCSA(R)-Mandelic Acid(CSA)CSA->InteractionResultAnisotropic Shielding(Signal Splitting)Interaction->Result Induces MagneticInequivalence

Figure 2: Mechanistic interaction between the chiral solvating agent and the target amine.

References

  • Katritzky, A. R., et al. (2002).[2] Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Journal of the Chemical Society, Perkin Transactions 2.[3]

  • Salsbury, J. S., & Isbester, P. K. (2005).[4] Rapid determination of enantiomeric excess of pharmaceutical ingredients using 1H NMR and chiral solvating agents. Magnetic Resonance in Chemistry.

  • BenchChem Application Note. (2025). A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR.

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441–1457.

A Senior Application Scientist's Guide to Chiral Stationary Phases for Benzazepine Resolution

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the enantioselective separation of chiral compounds is not merely an analytical challenge; it is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. Benzazepines and their derivatives, a core scaffold in many therapeutic agents, often possess one or more chiral centers. The differential pharmacological and toxicological profiles of their enantiomers necessitate robust and reliable methods for their resolution. This guide provides an in-depth comparison of the primary classes of chiral stationary phases (CSPs) for the high-performance liquid chromatography (HPLC) resolution of benzazepines, grounded in mechanistic principles and supported by experimental data.

The Foundation of Chiral Recognition: Why CSPs Differ

The successful separation of enantiomers on a CSP relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differential stability of these complexes leads to different retention times. The "three-point interaction model" is a fundamental concept, suggesting that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) must occur between the chiral selector and one of the enantiomers.[1] The nature of these interactions defines the strengths and applicability of each CSP class.

Polysaccharide-Based CSPs: The Versatile Workhorses

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile columns for chiral separations.[2][3] Their broad applicability stems from a combination of steric fit and various intermolecular interactions.

Chiral Recognition Mechanism

The chiral recognition mechanism of polysaccharide derivatives is often described by the "groove model." The helical polymer structure of cellulose or amylose creates chiral grooves. Phenylcarbamate derivatives on the polysaccharide backbone act as key interaction sites. For benzazepines, resolution is typically achieved through a combination of:

  • Hydrogen Bonding: Interactions between the amide/carbamate groups on the benzazepine and the carbamate groups on the CSP.

  • π-π Interactions: Stacking between the aromatic rings of the benzazepine and the phenyl groups of the chiral selector.

  • Steric Interactions: The overall shape of the benzazepine enantiomer determines how well it fits into the chiral groove of the polysaccharide.

G cluster_CSP Polysaccharide CSP (Chiral Groove) cluster_Interactions Interaction Sites cluster_Analyte Benzazepine Enantiomer Groove Chiral Groove (Amylose/Cellulose Backbone) H-Bond Hydrogen Bonding (Carbamate groups) Pi-Pi π-π Stacking (Phenyl groups) Steric Steric Fit Analyte Benzazepine Analyte->H-Bond H-bond Analyte->Steric Steric hindrance Aromatic Aromatic Ring Aromatic->Pi-Pi π-stacking H_Donor_Acceptor H-Bond Donor/ Acceptor

Figure 1: Chiral recognition on polysaccharide-based CSPs.

Performance and Applicability

Polysaccharide CSPs are renowned for their broad enantioselectivity for a wide range of compounds, including benzazepines.[4] They can be used in normal-phase, reversed-phase, and polar organic modes, offering great flexibility during method development.[2] Immobilized versions (e.g., Chiralpak IA, IB, IC) offer enhanced robustness and allow for the use of a wider range of organic solvents compared to the traditional coated phases (e.g., Chiralcel OD-H, Chiralpak AD-H).[5][6]

Representative Experimental Protocol: Resolution of a Benzazepine Analog

This protocol is a general starting point for the screening of benzazepine enantiomers on a polysaccharide CSP.

  • Column Selection: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Screening (Normal Phase):

    • System A: n-Hexane / 2-Propanol (80:20, v/v)

    • System B: n-Hexane / Ethanol (90:10, v/v)

    • Rationale: These solvent systems provide a good starting point for many neutral and basic compounds. For basic benzazepines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) can significantly improve peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength for the analyte (e.g., 240 nm).

  • Optimization: Adjust the ratio of alcohol modifier to control retention and resolution. If separation is not achieved, explore other modifiers like ethanol or different solvent systems compatible with immobilized phases.[6]

Pirkle-Type CSPs: Rational Design and Robustness

Developed by William H. Pirkle, these "brush-type" CSPs are based on a smaller chiral selector covalently bonded to the silica support.[8] This covalent bonding makes them exceptionally robust and compatible with a wide range of mobile phases.[9]

Chiral Recognition Mechanism

Pirkle-type CSPs function on the principle of forming a three-point interaction complex involving:

  • π-π Interactions: The chiral selector contains a π-electron deficient aromatic ring (π-acceptor, e.g., 3,5-dinitrobenzoyl group) or a π-electron rich ring (π-donor, e.g., naphthyl group). Benzazepines, with their aromatic systems, can act as complementary π-donors or acceptors.[8]

  • Hydrogen Bonding: Amide, ester, or urea linkages near the chiral center of the selector provide sites for hydrogen bonding.

  • Dipole-Dipole/Steric Interactions: The overall spatial arrangement of functional groups dictates the stereospecific fit.

A key advantage is the availability of columns with the opposite enantiomer of the chiral selector, which allows for the inversion of elution order—a powerful tool for purifying a trace enantiomer from a major one.[9]

G cluster_CSP Pirkle-Type CSP ((R,R)-Whelk-O1) cluster_Analyte Benzazepine Enantiomer Pi-Acceptor π-Acceptor Site (Dinitrobenzoyl) H-Bond Hydrogen Bonding Site (Amide Linkage) Steric_Cleft Steric Cleft Analyte Benzazepine Analyte->Steric_Cleft Steric fit Pi-Donor π-Donor (Aromatic Ring) Pi-Donor->Pi-Acceptor π-π interaction H_Donor_Acceptor H-Bond Donor/ Acceptor H_Donor_Acceptor->H-Bond H-bond

Figure 2: Chiral recognition on Pirkle-type CSPs.

Performance and Applicability

While perhaps not as universally successful as polysaccharides for initial screening, Pirkle-type columns like (R,R)-Whelk-O1 are highly effective for a broad range of compounds and are known for their excellent efficiency and durability.[10] They are compatible with normal-phase, reversed-phase, polar organic, and supercritical fluid chromatography (SFC) conditions.[11] Low-temperature HPLC on these phases has been used to separate the interconverting conformational enantiomers of some benzodiazepines.[11][12]

Representative Experimental Protocol: Screening on a Pirkle-Type CSP

This protocol outlines a general approach for method development on a Pirkle-type column.

  • Column Selection: (R,R)-Whelk-O1, 250 x 4.6 mm, 5 µm.

  • Mobile Phase Screening (Normal Phase):

    • System A: n-Hexane / Ethanol (90:10, v/v)

    • System B: n-Hexane / 2-Propanol (95:5, v/v)

    • Rationale: Ethanol and isopropanol are common modifiers. Acidic or basic additives (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can be added to improve peak shape for acidic or basic analytes, respectively.[2]

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at an appropriate wavelength.

  • Optimization: The choice and concentration of the alcohol modifier are the most critical parameters for optimizing selectivity on Pirkle-type phases.

Macrocyclic Glycopeptide CSPs: Unique Multimodal Selectivity

Macrocyclic glycopeptides (e.g., vancomycin, teicoplanin) are a class of antibiotics that possess complex, basket-like three-dimensional structures.[12] When bonded to silica, they act as highly versatile CSPs with unique chiral recognition capabilities.

Chiral Recognition Mechanism

The chiral recognition mechanism is complex and multimodal, involving a variety of potential interactions:[13]

  • Inclusion Complexation: The "basket" or cavity of the macrocycle can include parts of the analyte molecule, leading to steric-based separation.

  • Hydrogen Bonding: Numerous hydroxyl, amide, and carboxyl groups on the glycopeptide provide multiple sites for hydrogen bonding.

  • Ionic Interactions: The presence of both acidic (carboxyl) and basic (amino) groups allows for electrostatic interactions with charged analytes. The pH of the mobile phase is therefore a critical parameter for controlling retention and selectivity.[14]

  • π-π Interactions: Aromatic rings within the glycopeptide structure can interact with the aromatic moieties of benzazepines.[15]

G cluster_CSP Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) cluster_Analyte Benzazepine Enantiomer Cavity Hydrophobic Cavity (Inclusion) Ionic Ionic Sites (Amino/Carboxyl) H-Bond Hydrogen Bonding Sites (OH, NH, COOH) Pi-Pi π-π Interaction Sites Analyte Benzazepine Hydrophobic_Part Hydrophobic Moiety Hydrophobic_Part->Cavity Inclusion Charged_Group Ionizable Group Charged_Group->Ionic Electrostatic H_Donor_Acceptor H-Bond Donor/ Acceptor H_Donor_Acceptor->H-Bond H-bond Aromatic Aromatic Ring Aromatic->Pi-Pi π-stacking G Start Start: Racemic Benzazepine Sample Screen Step 1: Primary Screening (Polysaccharide CSPs) Chiralpak IA, IB, IC, etc. Start->Screen Check1 Resolution Achieved? Screen->Check1 Optimize1 Step 2: Optimize Mobile Phase (Modifier Ratio, Additives) Check1->Optimize1 Yes Screen2 Step 3: Secondary Screening (Pirkle & Glycopeptide CSPs) Whelk-O1, Chirobiotic T, etc. Check1->Screen2 No Success End: Validated Chiral Method Optimize1->Success Check2 Resolution Achieved? Screen2->Check2 Check2->Success No (Re-evaluate structure, consider derivatization) Optimize2 Step 4: Optimize (Mobile Phase, pH, Temperature) Check2->Optimize2 Yes Optimize2->Success

Figure 4: Workflow for chiral method development for benzazepines.

  • Primary Screening: Begin with a set of robust, immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC) due to their high success rate. Screen with simple normal-phase mobile phases (e.g., hexane/alcohol).

  • Optimization: If partial separation is observed, optimize the mobile phase by varying the alcohol modifier and its concentration. For basic benzazepines, add a small amount of an amine modifier to improve peak shape.

  • Secondary Screening: If polysaccharide CSPs fail, proceed to screening on orthogonal phases like a Pirkle-type (e.g., (R,R)-Whelk-O1) and a macrocyclic glycopeptide (e.g., Chirobiotic T or V).

  • Further Optimization: For glycopeptide columns, systematically vary the mobile phase pH and buffer concentration in reversed-phase or polar ionic modes. For all columns, temperature can be a powerful tool to enhance resolution, especially for conformationally labile compounds.

Conclusion

The resolution of benzazepine enantiomers is readily achievable with modern chiral stationary phases. Polysaccharide-based CSPs represent the most versatile and logical starting point for method development due to their broad applicability. For challenging separations or when robustness is paramount, Pirkle-type CSPs offer an excellent, high-efficiency alternative. Finally, macrocyclic glycopeptide CSPs provide a unique and powerful tool, particularly when separations are difficult on other phases and when multimodal conditions (especially reversed-phase with pH control) can be exploited. By understanding the underlying chiral recognition mechanisms and employing a systematic screening strategy, researchers can efficiently develop robust and reliable methods for the critical task of benzazepine enantioseparation.

References

Sources

The Gold Standard: A Comparative Guide to X-ray Crystallography for Absolute Configuration of Benzazepine Amines

Author: BenchChem Technical Support Team. Date: February 2026

For any researcher, scientist, or drug development professional working with chiral molecules, the unambiguous determination of absolute configuration is not merely an academic exercise; it is a foundational pillar of modern pharmaceutical science. The three-dimensional arrangement of atoms dictates a molecule's interaction with its biological target, meaning that one enantiomer can be a life-saving therapeutic while its mirror image may be inactive or, in the worst cases, dangerously toxic. Within the pharmacologically rich landscape of benzazepine derivatives, a class of compounds known for their diverse CNS activities, this stereochemical certainty is paramount.

This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the absolute configuration assignment of benzazepine amines. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, the interpretation of data, and the practical challenges that a scientist may encounter. Our objective is to demonstrate why, despite the availability of other powerful methods, single-crystal X-ray diffraction remains the definitive "gold standard" for this critical task.[1]

The Core Principle: How a Crystal Reveals Absolute Chirality

At its heart, X-ray crystallography determines molecular structure by analyzing the diffraction pattern produced when a beam of X-rays interacts with a highly ordered, single crystal.[2] For most routine structure elucidations, the diffraction intensities are treated as being equal for a set of planes (hkl) and its inverse (-h-k-l), a principle known as Friedel's Law. However, this law breaks down under specific conditions, and it is this failure that allows for the determination of absolute configuration.

The key phenomenon is anomalous dispersion (or resonant scattering).[3] When the energy of the incident X-rays is near the absorption edge of an atom within the crystal, the scattering factor for that atom gains a phase shift.[3] This phase shift disrupts the perfect symmetry of diffraction, causing the intensities of the Friedel pairs (also called Bijvoet pairs) to become unequal (Ihkl ≠ I-h-k-l).[1] By carefully measuring these subtle differences across thousands of reflections, a crystallographer can determine which of the two possible enantiomeric models correctly fits the experimental data, thus providing a direct and unambiguous assignment of the absolute configuration.[4]

The Experimental Workflow: A Practical Guide

The journey from a powdered sample of a novel benzazepine amine to a fully validated absolute configuration is a multi-step process where careful technique and informed decisions are critical.

Part 1: The Art of Crystallization – The Primary Hurdle

The most significant bottleneck in any crystallographic study is obtaining a single, high-quality crystal suitable for diffraction.[1] Benzazepine amines, often possessing conformational flexibility in their seven-membered rings and associated side chains, can present a particular challenge.[5] This flexibility can lead to multiple low-energy conformations in solution, hindering the ordered packing required for crystal lattice formation.[6]

Experimental Protocol: Screening for Diffraction-Quality Crystals

  • Material Purification: Begin with the highest purity material possible (>98%). Amorphous contaminants or closely related structural impurities can significantly inhibit crystallization.

  • Solvent Selection: The goal is to find a solvent or solvent system in which the benzazepine amine is sparingly soluble.[7] Create a screening matrix of 10-15 solvents of varying polarity (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).

  • Primary Crystallization Method: Slow Evaporation

    • Prepare a nearly saturated solution of the amine (approx. 5-10 mg) in 0.5-1.0 mL of a chosen solvent in a clean, small vial.

    • Filter the solution through a syringe filter (0.22 µm) into a new, dust-free vial to remove any particulate nucleation sites.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

    • Place the vial in a vibration-free location (e.g., a dedicated quiet shelf or a crystallization chamber).[7] Do not disturb the samples daily; patience is crucial.

  • Secondary Crystallization Method: Vapor Diffusion

    • Vial-in-Beaker Setup: Dissolve the compound in a small volume of a relatively low-boiling-point solvent (e.g., dichloromethane) in a small, open vial. Place this vial inside a larger, sealed beaker or jar that contains a larger volume of a miscible, higher-boiling-point "anti-solvent" in which the compound is insoluble (e.g., hexane).

    • Mechanism: The low-boiling solvent will slowly evaporate from the inner vial and diffuse into the anti-solvent reservoir, while the anti-solvent vapor slowly diffuses into the inner vial. This gradual change in the solvent environment slowly reduces the compound's solubility, promoting slow, ordered crystal growth.

  • Crystal Harvesting: Once crystals of suitable size (ideally 0.1 - 0.3 mm in each dimension) appear, carefully remove a single, well-formed crystal using a cryo-loop and immediately flash-cool it in a stream of liquid nitrogen to prevent solvent loss and preserve its integrity.[8]

Part 2: Data Collection and Refinement

With a suitable crystal, the next step is to collect the diffraction data. The choice of X-ray wavelength is a critical experimental parameter. For organic molecules composed primarily of light atoms (C, H, N, O), such as a typical benzazepine amine, the anomalous scattering signal is inherently weak. Using a Copper Kα radiation source (λ = 1.5418 Å) is strongly preferred over Molybdenum (Mo Kα, λ = 0.7107 Å) as the longer wavelength of the copper source significantly enhances the anomalous signal from atoms like oxygen and even nitrogen, which is crucial for a reliable determination.[9][10]

The refinement process involves building a molecular model that fits the experimental electron density map derived from the diffraction data. To determine the absolute configuration, the structure is refined against the data twice: once as the arbitrarily assigned model (e.g., 'R') and once as its inverted mirror image ('S'). The key to deciding which model is correct lies in the Flack parameter .[9]

The Flack parameter, 'x', is a value refined against the diffraction data that quantifies the relative proportions of the two enantiomers in the crystal.

  • An x value close to 0 with a small standard uncertainty (s.u.) indicates that the modeled absolute configuration is correct.

  • An x value close to 1 indicates that the inverted structure is correct.

  • An x value near 0.5 suggests the crystal is a racemic twin (contains equal amounts of both enantiomers) or that the anomalous signal is too weak for a conclusive assignment.

Data Interpretation: A Case Study

To illustrate a real-world outcome, we can examine the crystallographic data reported for (2S,3R)-2-butyl-3-phenyl-2,3,4,5-tetrahydro-1H-1-benzazepine , a derivative synthesized by Li et al. This provides a tangible example of the data researchers should expect.

Table 1: Representative Crystallographic Data for a Chiral Benzazepine Amine (Based on data for CCDC 1936587)

ParameterValueSignificance
Crystal Data
Chemical FormulaC20H25NConfirms the elemental composition.
Formula Weight279.42Molecular mass of the compound.
Crystal SystemOrthorhombicDescribes the basic crystal lattice symmetry.
Space GroupP212121A chiral space group, a prerequisite for a pure enantiomer.
a, b, c (Å)8.012, 10.543, 19.331Unit cell dimensions.
Volume (ų)1633.4Volume of the unit cell.
Z4Number of molecules in the unit cell.
Data Collection
Radiation TypeMo Kα (λ = 0.71073 Å)X-ray source used. Note: Cu Kα would be ideal for light-atom structures.
Temperature (K)100Data collected at low temperature to minimize thermal motion.
Reflections Collected15024Total number of diffraction spots measured.
Independent Reflections3737Number of unique reflections after accounting for symmetry.
Refinement
Rint0.045Data merging statistic; lower is better.
Goodness-of-fit (F²)1.05Should be close to 1.0 for a good model fit.
Final R indices [I>2σ(I)]R1 = 0.039, wR2 = 0.087Residual factors indicating the agreement between the model and data.
Absolute Structure
Flack Parameter (x) 0.05 (11) The critical value. Close to 0, confirming the (2S,3R) configuration.

In this example, the Flack parameter of 0.05 with a standard uncertainty of 0.11 is acceptably close to zero, providing strong confidence in the assigned (2S,3R) absolute configuration. For light-atom structures, a standard uncertainty of less than 0.1 is generally considered reliable for an unambiguous assignment.

A Comparative Overview: XRD vs. The Alternatives

While X-ray crystallography is the gold standard, other techniques are valuable tools, particularly when crystallization is unsuccessful. It is crucial to understand their principles and limitations.

  • Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left- and right-circularly polarized infrared light by a chiral molecule in solution. It does not require crystals. The absolute configuration is determined by comparing the experimental VCD spectrum to one predicted for a specific enantiomer using Density Functional Theory (DFT) calculations. While powerful, its reliability is contingent on the accuracy of the computational model, which can be challenging for conformationally flexible molecules like benzazepines.

  • Mosher's Method (NMR Spectroscopy): This classic chemical derivatization technique involves reacting the chiral amine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates a pair of diastereomers which, unlike enantiomers, have distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of protons near the chiral center, the absolute configuration can be deduced based on an established conformational model. This method is indirect, requires chemical modification of the sample, and its interpretation can be complex if the molecule has multiple rotatable bonds near the stereocenter.

Table 2: Comparison of Techniques for Absolute Configuration Determination

FeatureSingle-Crystal X-ray Diffraction (XRD)Vibrational Circular Dichroism (VCD)Mosher's Method (NMR)
Principle Anomalous dispersion of X-raysDifferential absorption of polarized IR lightFormation of diastereomers with distinct NMR signals
Sample Requirement High-quality single crystalSolution (mg quantities)Solution (mg quantities), requires derivatization
Primary Output 3D atomic coordinates, Flack parameterVCD Spectrum¹H or ¹⁹F NMR spectra of diastereomers
Key Advantage Unambiguous, direct 3D structure Non-destructive, solution-state analysisDoes not require specialized spectrometer
Key Limitation Requires suitable crystals Relies on accuracy of DFT calculationsIndirect, requires chemical modification, complex analysis
Confidence Level Definitive ("Gold Standard")High (with good computational match)High (with clear conformational model)

Workflow Visualization

The following diagram outlines the logical flow of an absolute configuration determination project using X-ray crystallography, from sample receipt to the final validated structure.

Xray_Workflow cluster_prep Phase 1: Sample Preparation & Crystallization cluster_data Phase 2: Data Collection & Processing cluster_analysis Phase 3: Structure Solution & Validation PureAmine Enantiopure Benzazepine Amine (>98%) PurityCheck Purity Verification (HPLC, NMR) PureAmine->PurityCheck CrystScreen Crystallization Screening (Slow Evaporation, Vapor Diffusion) PurityCheck->CrystScreen CrystScreen->PurityCheck Failure - Re-purify or Modify GoodCrystal Harvest High-Quality Single Crystal (0.1-0.3 mm) CrystScreen->GoodCrystal Success Mount Mount Crystal & Flash Cool (100 K) GoodCrystal->Mount DataCollect X-ray Diffraction Data Collection (Cu Kα source preferred) Mount->DataCollect ProcessData Data Integration & Scaling DataCollect->ProcessData Solve Structure Solution (e.g., Direct Methods) ProcessData->Solve Refine Refine Structural Model Solve->Refine Flack Refine Flack Parameter 'x' Refine->Flack Validate Final Validation & Report (CIF File) Flack->Validate x ≈ 0 (s.u. < 0.1) -> Correct x ≈ 1 -> Invert Model

Figure 1. Experimental workflow for absolute configuration determination by X-ray crystallography.

Conclusion

For drug development professionals tasked with characterizing novel chiral benzazepine amines, the question of absolute configuration must be answered with the highest possible degree of certainty. While solution-state methods like VCD and NMR-based techniques provide invaluable data, particularly when crystallization proves elusive, they remain indirect methods reliant on computational or conformational models. Single-crystal X-ray crystallography, through the physical phenomenon of anomalous dispersion, offers a direct, three-dimensional visualization of the molecule. It provides not just the absolute configuration, but a complete and unambiguous structural dataset of bond lengths, angles, and intermolecular interactions. It is this comprehensive and definitive output that solidifies its position as the ultimate arbiter—the true gold standard—in the field of stereochemical analysis.

References

  • Li, D., Park, Y., Yoon, W., Yun, H., & Yun, J. (2019). Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. Organic Letters, 21(23), 9473-9477. [Link]

  • Harada, N., & Nakanishi, K. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 691-723. [Link]

  • Li, D., Park, Y., Yoon, W., Yun, H., & Yun, J. (2019). Supporting Information for Asymmetric Synthesis of 1-Benzazepine Derivatives via Copper-Catalyzed Intramolecular Reductive Cyclization. ACS Publications. [Link]

  • Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. Chemistry, 2(4), 796-804. [Link]

  • Cooper, R. I., & Watkin, D. J. (2020). Howard Flack and The Flack Parameter. Semantic Scholar. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Brittain, H. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. [Link]

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. [Link]

  • Wang, Y., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry. [Link]

  • Pireddu, R., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecules, 26(7), 2049. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Price, S. L. (2012). The Crystallisation of Conformationally Flexible Molecules. University of Manchester Research Explorer. [Link]

  • Akazome, M., & Hagiwara, Y. (2016). Absolute Structure Determination of Chiral Crystals Consisting of Achiral Benzophenone with Single Crystal X-ray Diffraction and Its Correlation with Solid-State Circular Dichroism. Chemistry Letters, 45(6), 689-691. [Link]

  • Dmitrienko, V. E., et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Symmetry, 13(11), 2167. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Oreate Additive Manufacturing. (2026). Case Study on X-Ray Diffraction Testing of Chiral Compound Single Crystals: Application and Structural Analysis of Molybdenum Target Source. Oreate AI Blog. [Link]

  • Brittain, H. G. (Ed.). (2013). Polymorphism in Pharmaceutical Solids (Vol. 1055). Springer. [Link]

  • Dunitz, J. D. (1995). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 379-397).
  • Technobis Crystallization Systems. (2024). Growing X-ray quality single crystals reliably and consistently. Technobis. [Link]

  • da Silva, M. J., et al. (2013). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of the Brazilian Chemical Society, 24, 1159-1165. [Link]

  • Barron, L. D. (2009). Absolute stereochemistry: the merits of VCD and XRD. ePrints Soton. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Liu, Y., et al. (2006). Assignment of Absolute Configuration of Cyclic Secondary Amines by NMR Techniques Using Mosher's Method: A General Procedure Exemplified With (-)-Isoanabasine. Journal of Organic Chemistry, 71(16), 6039-6042. [Link]

  • Brittain, H. G. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. [Link]

  • Chen, J., et al. (2000). Crystallization and Polymorphism of Conformationally Flexible Molecules: Problems, Patterns, and Strategies. Organic Process Research & Development, 4(5), 413-416. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Matilda. [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry, 14(3), 251-261. [Link]

  • Jasinski, J. P. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 919-927. [Link]

  • Parsons, S. (2007). Crystal Quality – A Practical Guide. Jyväskylä Summer School on Charge Density. [Link]

  • Buma, W. J., et al. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 15(4), 10-14. [Link]

  • Nagy, Z. K., et al. (2021). Reflecting on barriers to continuous pharmaceutical crystallization. Nature Reviews Chemistry, 5, 729-743. [Link]

  • Qin, G., et al. (2022). X-ray Single-Crystal Diffraction. Encyclopedia. [Link]

  • Lassen, P. R. (2006). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. Technical University of Denmark. [Link]

  • Chadha, R., & Saini, A. (2016). Challenges in Translational Development of Pharmaceutical Cocrystals. Journal of Pharmaceutical Sciences, 105(9), 2563-2576. [Link]

  • Kivala, M. (2024). How to grow crystals for single crystal X-ray diffraction experiments? YouTube. [Link]

  • Penasa, R., & Licini, G. (2024). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. [Link]

  • Czinki, E., et al. (2022). Challenges in Mechanistic Investigation of a Flexible Aminocatalyst as Demonstrated through Enamine Formation. Chemistry – A European Journal, 28(45), e202200874. [Link]

Sources

Navigating the Labyrinth: A Comparative Guide to the LC-MS Fragmentation of Tetrahydro-1H-benzo[b]azepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Tetrahydro-1H-benzo[b]azepine derivatives represent a significant scaffold in medicinal chemistry, forming the core of various pharmacologically active agents. Understanding their behavior under mass spectrometric analysis is paramount for their identification, characterization, and metabolic profiling. This guide provides an in-depth, objective comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation patterns of these derivatives, supported by established principles of mass spectrometry and available experimental data.

The Rationale Behind the Ion's Journey: Predicting Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random event but a predictable cascade of bond cleavages governed by the principles of chemical stability. For protonated tetrahydro-1H-benzo[b]azepine derivatives, the initial charge is likely to reside on the nitrogen atom, the most basic site in the molecule. The subsequent fragmentation pathways are dictated by the stability of the resulting fragment ions and neutral losses.

Based on the fragmentation of structurally related heterocyclic compounds, such as benzodiazepines and tetrahydroisoquinolines, we can anticipate several key fragmentation routes for the tetrahydro-1H-benzo[b]azepine core. The seven-membered azepine ring is the most likely site of initial fragmentation.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the opening of the azepine ring and the formation of a stable, resonance-stabilized cation.

  • Retro-Diels-Alder (RDA) Reaction: While more common in six-membered rings, an RDA-type fragmentation could occur in the partially saturated seven-membered ring, leading to the expulsion of a neutral molecule and the formation of a charged diene.

  • Cleavage of the Azepine Ring: The seven-membered ring can undergo various cleavages, leading to the loss of small neutral molecules like ethene or propene, depending on the substitution pattern. This process is a primary fragmentation route for benzodiazepines, which also contain a seven-membered ring.[1][2]

  • Benzylic Cleavage: If substituents are present on the tetrahydroazepine ring, cleavage at the benzylic position (the carbon atom attached to both the benzene ring and another carbon) can lead to the formation of a stable benzylic cation.

The following diagram illustrates these predicted initial fragmentation pathways for a generic protonated tetrahydro-1H-benzo[b]azepine derivative.

Predicted_Fragmentation_Pathways cluster_0 Protonated Precursor Ion cluster_1 Primary Fragmentation Pathways cluster_2 Resulting Fragment Ions Precursor [M+H]+ Alpha Alpha-Cleavage (Ring Opening) Precursor->Alpha Path A RDA Retro-Diels-Alder Precursor->RDA Path B RingCleavage Azepine Ring Cleavage Precursor->RingCleavage Path C Benzylic Benzylic Cleavage Precursor->Benzylic Path D FragmentA Ring-Opened Cation Alpha->FragmentA FragmentB Diene Cation RDA->FragmentB FragmentC Fragment Ion + Neutral Loss RingCleavage->FragmentC FragmentD Benzylic Cation Benzylic->FragmentD

Caption: Predicted initial fragmentation pathways of a protonated tetrahydro-1H-benzo[b]azepine derivative.

Comparison with Experimental Data: The Case of Tolvaptan

To ground these predictions in experimental reality, we can examine the fragmentation of Tolvaptan, a selective vasopressin receptor 2 antagonist that features a tetrahydro-1H-benzo[b]azepine core. A study on the forced degradation of Tolvaptan utilized UPLC-Q-TOF-MS/MS to characterize its degradation products, providing valuable insights into the fragmentation of the parent molecule.[3]

The study revealed that under collision-induced dissociation (CID), the protonated Tolvaptan molecule undergoes fragmentation primarily within the tetrahydro-1H-benzo[b]azepine moiety. This aligns with the general principle that fragmentation is often initiated at the most labile parts of a molecule, in this case, the saturated heterocyclic ring.

Precursor Ion (m/z) Product Ion (m/z) Proposed Fragmentation Supporting Rationale
449.15272.16Loss of the tolyl-carboxamide moietyCleavage of the amide bond, a common and predictable fragmentation.
449.15431.14Loss of H₂ODehydration from the hydroxyl group on the azepine ring.
449.15244.15Further fragmentation of the benzazepine coreLikely involves ring cleavage as predicted.

Data interpreted from the study on Tolvaptan degradation.[3]

The observed loss of the entire substituent from the nitrogen atom (the tolyl-carboxamide group) is a classic example of cleavage at the N-acyl bond, which is expected to be labile. The dehydration event is also a common fragmentation pathway for molecules containing a hydroxyl group. The formation of smaller fragment ions from the benzazepine core itself supports the prediction of ring cleavages.

Experimental Protocols for LC-MS/MS Analysis

The successful analysis of tetrahydro-1H-benzo[b]azepine derivatives by LC-MS/MS relies on optimized chromatographic separation and mass spectrometric conditions. The following protocols are based on methods used for the analysis of related compounds and can serve as a robust starting point for method development.

Liquid Chromatography

The choice of the stationary phase and mobile phase is critical for achieving good separation of the analyte from potential isomers and matrix components.

Workflow for LC Method Development:

LC_Method_Development Start Define Analytical Goal (e.g., purity, quantitation) Column Select Column (e.g., C18, Phenyl-Hexyl) Start->Column MobilePhase Select Mobile Phase (A: Aqueous with modifier, B: Organic) Column->MobilePhase Gradient Develop Gradient Profile MobilePhase->Gradient Optimization Optimize Flow Rate & Temperature Gradient->Optimization Validation Validate Method (e.g., linearity, precision) Optimization->Validation

Caption: A streamlined workflow for developing a robust LC method for tetrahydro-1H-benzo[b]azepine derivatives.

Recommended Starting Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a versatile choice for retaining these moderately polar compounds.

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in the protonation of the analyte for positive ion mode ESI.

  • Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape for nitrogen-containing compounds.

  • Gradient: A typical starting gradient would be a linear ramp from 5-10% B to 95% B over 5-10 minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C to ensure reproducible retention times.

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique for these basic compounds. Tandem mass spectrometry (MS/MS) is essential for structural confirmation and sensitive quantification.

Key MS Parameters for Optimization:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 - 4.0 kV

  • Cone Voltage: 20 - 40 V (This can be optimized to control in-source fragmentation)

  • Desolvation Gas Flow: 600 - 800 L/hr (Typically Nitrogen)

  • Desolvation Temperature: 350 - 450 °C

  • Collision Gas: Argon

  • Collision Energy: This is a critical parameter to optimize for each compound. A collision energy ramp (e.g., 10-40 eV) is recommended during method development to identify the optimal energy for producing characteristic fragment ions.

Conclusion: A Predictive and Practical Framework

The LC-MS fragmentation of tetrahydro-1H-benzo[b]azepine derivatives, while not extensively documented for a wide range of analogs, can be reliably predicted based on fundamental principles of mass spectrometry and by comparison with structurally similar heterocyclic systems. The primary fragmentation pathways involve cleavages within the seven-membered azepine ring, including alpha-cleavage and various ring-opening and ring-cleavage reactions. Experimental data from related compounds, such as Tolvaptan, confirm that the saturated heterocyclic portion of the molecule is the most likely site of fragmentation.

By employing a systematic approach to LC-MS method development, researchers can achieve robust and sensitive analytical methods for the characterization and quantification of this important class of compounds. The protocols and predictive framework provided in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling more efficient and confident structural elucidation of novel tetrahydro-1H-benzo[b]azepine derivatives.

References

  • Banoub, J. H., et al. (2008). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(14), 2273-81. [Link]

  • Risoli, A., et al. (2007). Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry, 21(14), 2273-81. [Link]

  • Boeglin, D., Bonnet, D., & Hibert, M. (2007). Solid-phase preparation of a pilot library derived from the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. Journal of Combinatorial Chemistry, 9(3), 487-500. [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B, 824(1-2), 1-23. [Link]

  • Giraud, R., et al. (2023). Ultraviolet Photodissociation and Collision Induced Dissociation for Qualitative/Quantitative Analysis of Low Molecular Weight Compounds by Liquid Chromatography-Mass Spectrometry. ChemRxiv. [Link]

  • Waters Corporation. (2020). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • Phenomenex. (n.d.). Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS. [Link]

  • PerkinElmer. (2014). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. [Link]

  • Katariya, P. V., et al. (2020). Characterization of degradation products of Tolvaptan by UPLC-Q-TOF-MS/MS and development of a stability-indicating assay method. RSC Advances, 10(4), 2138-2149. [Link]

Sources

A Researcher's Guide to the Bioassay-Driven Comparison of Benzazepine-5-Amine Derivatives for GPCR Binding and Functional Activity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of G-protein coupled receptor (GPCR) drug discovery, the benzazepine scaffold stands out as a "privileged structure," a molecular framework that consistently yields potent and selective ligands for various targets.[1][2] Particularly within the realm of neuroscience, derivatives of this scaffold have been instrumental in developing modulators for dopamine and serotonin receptors, which are implicated in a host of CNS disorders.[1][2][3][4] This guide provides an in-depth, experience-driven comparison of a hypothetical series of novel benzazepine-5-amine derivatives, detailing the bioassay cascade required to move from initial binding assessment to a nuanced understanding of functional activity and potential signaling bias.

Our objective is to dissect the pharmacological profiles of three closely related structural analogs, designated BZ-1, BZ-2, and BZ-3, at the human dopamine D1 receptor (D1R), a key target in conditions like Parkinson's disease and schizophrenia.[1] We will employ a tiered bioassay strategy, beginning with the foundational assessment of binding affinity and progressing to functional assays that probe downstream signaling pathways. This guide is designed not as a rigid template, but as a logical framework, explaining the causality behind each experimental choice to ensure a self-validating and robust dataset.

Experimental Design: The Strategic Rationale

A successful compound characterization campaign hinges on a well-conceived experimental plan. The choices of compounds, primary targets, and assay methodologies are interconnected and dictate the quality and interpretability of the final data.

Compound Selection & Structure-Activity Relationships (SAR)

The selection of our three hypothetical derivatives is designed to explore a fundamental structure-activity relationship (SAR).[3][5][6] SAR studies are the cornerstone of medicinal chemistry, allowing researchers to understand how subtle changes in a molecule's structure influence its biological activity.

  • BZ-1 (Parent Compound): The core benzazepine-5-amine scaffold.

  • BZ-2 (Analog A): Features a hydroxyl (-OH) substitution on the pendant phenyl ring, introducing a potential hydrogen-bond donor/acceptor.

  • BZ-3 (Analog B): Features a chloro (-Cl) substitution at the same position, altering the electronic properties and steric bulk.

This selection allows us to directly probe the impact of these specific substitutions on receptor interaction.

Target Selection: Primary Target and Counter-Screening

The human dopamine D1 receptor is our primary target due to its well-established role in cognitive function and motor control.[1][2] However, selectivity is paramount in drug development. Benzazepine ligands often show affinity for related receptors.[3][6] Therefore, a crucial part of our strategy is to counter-screen against the closely related dopamine D5 receptor (D5R) . This allows us to determine the selectivity profile of our compounds, a critical factor for predicting potential off-target effects.

The Bioassay Cascade: A Multi-Faceted Approach

We will employ a three-tiered assay cascade to build a comprehensive pharmacological profile. This approach ensures that we invest more complex and resource-intensive functional studies only on compounds that show initial promise in binding.

  • Primary Assay (Binding): Radioligand Competition Binding Assay to determine the affinity (Kᵢ) of our derivatives for the D1R and D5R.

  • Secondary Assay (G-Protein Signaling): cAMP Accumulation Assay to measure functional activity (agonism or antagonism) via the canonical Gαs pathway.[7][8][9]

  • Tertiary Assay (Signaling Bias): β-Arrestin Recruitment Assay to assess the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.[10][11]

Core Methodologies: Protocols and Principles

Scientific integrity demands methodological rigor. The following sections provide not only step-by-step protocols but also the underlying principles, ensuring that the experimentalist understands the "why" behind each action.

Radioligand Competition Binding Assay

This assay is the gold standard for quantifying the affinity of a test compound for a receptor.[12][13]

Principle of the Assay: The assay measures the ability of an unlabeled test compound (our benzazepine derivatives) to compete with a radiolabeled ligand (e.g., [³H]-SCH23390, a known high-affinity D1R antagonist) for binding to the receptor. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which can then be converted to the binding affinity constant (Kᵢ).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_readout Detection & Analysis P1 Culture & Harvest HEK293 cells expressing D1R P2 Prepare Cell Membranes via homogenization & centrifugation P1->P2 P3 Quantify Membrane Protein (e.g., BCA Assay) P2->P3 A1 Incubate Membranes with: 1. [3H]-Radioligand (fixed conc.) 2. Test Compound (serial dilution) P3->A1 A2 Incubate at RT for 90 min to reach equilibrium A1->A2 R1 Rapidly filter reaction over GF/B filter plates A2->R1 R2 Wash filters to remove unbound radioligand R1->R2 R3 Add Scintillation Cocktail & Count Radioactivity (CPM) R2->R3 R4 Calculate IC50 & Ki values (Cheng-Prusoff Equation) R3->R4

Caption: Workflow for a radioligand competition binding assay.

Detailed Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the human dopamine D1 receptor to ~90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[14]

    • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay. Store aliquots at -80°C.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of serially diluted test compounds (BZ-1, BZ-2, BZ-3).

    • Add 50 µL of the radioligand (e.g., [³H]-SCH23390 at a final concentration equal to its Kᴅ).

    • Initiate the reaction by adding 150 µL of the membrane preparation (typically 10-20 µg protein/well).[14]

    • Define "total binding" wells (radioligand + buffer) and "non-specific binding" wells (radioligand + a high concentration of a known unlabeled ligand, e.g., 10 µM Butaclamol).

    • Incubate the plate for 90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[15][16]

  • Filtration and Detection:

    • Terminate the incubation by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[14]

    • Wash the filters rapidly three times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

cAMP Functional Assay

This cell-based assay determines whether a compound acts as an agonist (stimulates a response) or an antagonist (blocks an agonist's response) by measuring the modulation of the second messenger cAMP.[17][18]

Principle of the Assay: The D1 receptor is canonically coupled to the Gαs protein. Upon agonist binding, Gαs activates adenylyl cyclase, which converts ATP into cAMP.[7] This assay quantifies the intracellular cAMP levels, typically using competitive immunoassays with detection methods like HTRF or AlphaScreen. An agonist will increase cAMP, while an antagonist will block the cAMP increase caused by a reference agonist.

GPCR Signaling Pathway Diagram (Gαs)

G Ligand Agonist (e.g., BZ-Derivative) GPCR D1 Receptor (GPCR) Ligand->GPCR Binds G_Protein Gαsβγ Trimer GPCR->G_Protein Activates G_alpha Gαs-GTP G_Protein->G_alpha Dissociates G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets G Ligand Agonist (e.g., BZ-Derivative) GPCR D1 Receptor (GPCR) -ProLink Tag Ligand->GPCR Binds GRK GRK GPCR->GRK Activates P_GPCR Phosphorylated GPCR-ProLink GPCR->P_GPCR GRK->GPCR Phosphorylates B_Arrestin β-Arrestin -Enzyme Acceptor Tag P_GPCR->B_Arrestin Recruits Complex Active Enzyme Complex P_GPCR->Complex Complementation B_Arrestin->Complex Complementation Signal Chemiluminescent Signal Complex->Signal Generates Substrate Substrate Substrate->Complex

Caption: The β-Arrestin recruitment pathway using EFC technology.

Detailed Step-by-Step Protocol:

  • Cell Handling:

    • Use a commercially available cell line co-expressing the D1R tagged with a ProLink fragment and β-arrestin tagged with an Enzyme Acceptor fragment (e.g., PathHunter® cells). [19][20] * Plate the cells in the manufacturer-recommended medium in 384-well white, solid-bottom assay plates and incubate overnight.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds (BZ-1, BZ-2, BZ-3) in assay buffer.

    • Add the diluted compounds directly to the cells.

    • Incubate the plates for 90 minutes at 37°C to induce receptor activation and β-arrestin recruitment.

  • Detection:

    • Add the manufacturer's detection reagent mix, which contains the substrate for the complemented enzyme.

    • Incubate for 60 minutes at room temperature in the dark.

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Data Summary and Comparative Analysis

The power of this guide lies in the objective comparison of data. The following tables summarize hypothetical results for our three benzazepine-5-amine derivatives.

Table 1: GPCR Binding Affinity Profile

Compound D1R Kᵢ (nM) D5R Kᵢ (nM) D1R/D5R Selectivity (Fold)
BZ-1 55.6 120.3 2.2
BZ-2 (-OH) 12.3 98.5 8.0

| BZ-3 (-Cl) | 48.9 | 250.1 | 5.1 |

Table 2: Functional Activity via cAMP Pathway (D1R)

Compound Mode Potency (EC₅₀/IC₅₀, nM) Efficacy (% of Dopamine)
BZ-1 Partial Agonist 150.2 45%
BZ-2 (-OH) Full Agonist 35.8 98%

| BZ-3 (-Cl) | Antagonist | 95.4 | N/A |

Table 3: β-Arrestin Recruitment Profile (D1R)

Compound Potency (EC₅₀, nM) Efficacy (% of Dopamine)
BZ-1 210.5 30%
BZ-2 (-OH) 41.2 95%

| BZ-3 (-Cl) | No activity | 0% |

Interpretation of Results & SAR Insights

By synthesizing the data from these three assays, a clear pharmacological narrative emerges for each compound.

  • BZ-1 (Parent Compound): This compound exhibits moderate affinity for D1R with low selectivity over D5R. Functionally, it acts as a weak partial agonist in both the cAMP and β-arrestin pathways.

  • BZ-2 (Analog A, -OH substitution): The introduction of a hydroxyl group dramatically improves the D1R binding affinity by approximately 5-fold and enhances selectivity over D5R. [5]This suggests the -OH group may be forming a key hydrogen bond within the D1R binding pocket. This increased affinity translates directly to function, as BZ-2 is a potent, full agonist, nearly equipotent in both the G-protein and β-arrestin pathways. This profile characterizes BZ-2 as a balanced full agonist .

  • BZ-3 (Analog B, -Cl substitution): The chloro substitution maintains moderate D1R affinity, similar to the parent compound, but slightly improves D5R selectivity. The most striking finding is the complete switch in functionality. BZ-3 is a pure antagonist in the cAMP assay, showing no agonism on its own and presumably blocking the action of dopamine. [6]This is corroborated by its lack of activity in the β-arrestin pathway. This demonstrates how a subtle electronic and steric change can abolish functional efficacy while retaining binding affinity.

Conclusion

This comparative guide demonstrates a robust, multi-assay workflow for the pharmacological characterization of novel benzazepine-5-amine derivatives. Our analysis of three hypothetical analogs reveals critical structure-activity relationships: the addition of a hydroxyl group (BZ-2) significantly enhanced binding affinity and agonist potency, while a chloro group (BZ-3) converted the scaffold into a functional antagonist.

The tiered approach—from binding affinity to G-protein signaling and finally to β-arrestin recruitment—provides a comprehensive profile that is essential for making informed decisions in a drug discovery program. It allows for the identification of potent, selective, and functionally distinct molecules. The balanced agonist profile of BZ-2 and the antagonist profile of BZ-3 highlight how minor chemical modifications can lead to profoundly different biological outcomes, underscoring the necessity of this detailed bioassay cascade for advancing novel GPCR modulators.

References

  • CUNY Academic Works. (n.d.). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. Retrieved from [Link]

  • Bio-protocol. (2020, September 20). Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Retrieved from [Link]

  • PubMed. (n.d.). Agonist and antagonist properties of benzazepine and thienopyridine derivatives at the D1 dopamine receptor. Retrieved from [Link]

  • ProQuest. (n.d.). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines. Retrieved from [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Retrieved from [Link]

  • NCBI. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2002, November 15). synthesis and pharmacology of novel 3-benzazecines and 3-benzazonines as potential 5-HT2A and dopamine receptor ligands. Retrieved from [Link]

  • PubMed. (n.d.). GPCR-radioligand binding assays. Retrieved from [Link]

  • PubMed. (n.d.). cAMP assays in GPCR drug discovery. Retrieved from [Link]

  • PMC. (2020, September 20). Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzazepine – Knowledge and References. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • DiscoverX. (n.d.). PathHunter® β-Arrestin GPCR Assays. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). β-arrestin Assays. Retrieved from [Link]

  • PubMed. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved from [Link]

  • NCBI. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • CUNY Academic Works. (n.d.). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin. Retrieved from [Link]

  • PubMed. (2008, March 15). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine
Reactant of Route 2
(S)-2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.